Pyrido[3,2-d]pyrimidine-2,4-diol
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1H-pyrido[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-6-5-4(2-1-3-8-5)9-7(12)10-6/h1-3H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLUORNGPCXNHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NC(=O)N2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344317 | |
| Record name | Pyrido[3,2-d]pyrimidine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37538-68-4 | |
| Record name | Pyrido[3,2-d]pyrimidine-2,4-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37538-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrido[3,2-d]pyrimidine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Pyrido[3,2-d]pyrimidine-2,4-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Pyrido[3,2-d]pyrimidine-2,4-diol, a heterocyclic compound of significant interest in medicinal chemistry. This scaffold, also known as 5-deazaalloxazine, is a core component of various molecules with potential therapeutic applications, including as kinase inhibitors for anticancer therapies.[1][2] This document details synthetic methodologies, experimental protocols, and relevant biological context to aid researchers in the development of novel therapeutics based on this privileged structure.
Core Synthesis and Characterization
The synthesis of the this compound core can be achieved through several synthetic strategies. The most common approaches involve the construction of the fused pyridine ring onto a pre-existing pyrimidine-2,4-dione (uracil) moiety or through multicomponent reactions.
Synthetic Methodologies
Two primary synthetic routes for the preparation of the this compound scaffold are highlighted below:
-
Three-Component Condensation Reaction: This method offers a facile and efficient one-pot synthesis of 5-aryl-substituted Pyrido[3,2-d]pyrimidine-2,4-diones. The reaction involves the condensation of an aniline, an aromatic aldehyde, and barbituric acid or its N,N-disubstituted derivatives.[3] This approach is advantageous for creating a library of analogs with diverse substitutions at the 5-position.
-
Intramolecular Cyclization of 6-(Arylamino)uracils: This strategy involves the initial synthesis of a 6-(arylamino)uracil intermediate, which then undergoes intramolecular cyclization to form the pyridopyrimidine ring system. This cyclization can be promoted by various reagents, including phosphorus oxychloride in dimethylformamide (Vilsmeier-Haack conditions).
The following sections provide detailed experimental protocols for these synthetic approaches.
Experimental Protocols
Protocol 1: Three-Component Synthesis of 5-Aryl-1,3-dimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-diones
This protocol is adapted from a general procedure for the synthesis of 5-aryldeazaalloxazines.[3]
Materials:
-
Appropriate aniline derivative (e.g., 3,4-dimethylaniline)
-
Appropriate aromatic aldehyde (e.g., benzaldehyde)
-
N,N-dimethylbarbituric acid
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Aluminum chloride (AlCl₃) (optional, as catalyst in DMF)
-
2-Propanol
Procedure:
-
In a round-bottom flask, combine an equimolar mixture (3.0 mmol) of the corresponding aniline, aromatic aldehyde, and N,N-dimethylbarbituric acid.
-
Add 6 mL of DMSO (or DMF with a catalytic amount of AlCl₃).
-
Heat the reaction mixture at 130 °C with stirring. The reaction progress can be monitored by the formation of a precipitate. The typical reaction time is around 15 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Filter the precipitated product.
-
Wash the solid product with 2-propanol.
-
Dry the final product under vacuum.
Protocol 2: Synthesis of Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione via Intramolecular Cyclization
This protocol describes a general approach for the cyclization of a 6-(arylamino)uracil derivative.
Step 1: Synthesis of 6-(Arylamino)uracil Intermediate
-
A mixture of 6-chlorouracil and the desired aniline in a suitable solvent (e.g., ethanol, DMF) is heated in the presence of a base (e.g., triethylamine, potassium carbonate). The reaction progress is monitored by TLC. Upon completion, the product is isolated by filtration or extraction.
Step 2: Intramolecular Cyclization
-
To a solution of the 6-(arylamino)uracil intermediate (0.01 mol) in anhydrous DMF (10 mL), add phosphorus oxychloride (POCl₃) (0.05 mol) dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture with stirring at 90 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture onto an ice/water mixture.
-
Neutralize the solution to pH 7 with aqueous ammonia.
-
The precipitated product is collected by filtration, washed with water, and dried.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound and its derivatives.
| Compound | Synthetic Method | Starting Materials | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights | Reference |
| 5-Aryl-1,3-dimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-diones | Three-Component | Anilines, Aromatic Aldehydes, N,N-dimethylbarbituric acid | 50-85 | Varies with substitution | ¹H NMR: Singlets for N-CH₃ at 3.20-3.56 ppm. ¹³C NMR: Carbonyl signals at 155.6-160.5 ppm. | [3] |
| 2-Deoxo-2-alkylthio-5-deazaalloxazines | Cyclization of 6-(N-arylamino)-2-alkylthiopyrimidin-4(3H)-one | 6-(N-arylamino)-2-alkylthiopyrimidin-4(3H)-one, POCl₃, DMF | 61-90 | Not specified | Not specified | |
| 1H-Pyrido[2,3-d]pyrimidine-2,4-dione | Not specified | Not specified | Not specified | >300 | MS (EI): m/z 163 (M⁺) | [4] |
Biological Activity and Signaling Pathways
Derivatives of this compound, particularly 5-deazaalloxazines, have been investigated for their potential as antitumor agents.[1][2] Their mechanism of action often involves the inhibition of protein kinases, which are crucial enzymes in cellular signaling pathways that regulate cell proliferation, survival, and angiogenesis.[5]
Kinase Inhibition Signaling Pathway
Many small molecule kinase inhibitors act by competing with ATP for binding to the kinase domain of the receptor, thereby preventing the phosphorylation and activation of downstream signaling molecules. The diagram below illustrates a generalized signaling pathway for a receptor tyrosine kinase (RTK) and the point of inhibition by a 5-deazaalloxazine derivative.
Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and its inhibition.
Experimental Workflow for Kinase Inhibition Assay
The following diagram outlines a typical workflow for evaluating the inhibitory activity of synthesized this compound derivatives against a target kinase.
Caption: Experimental workflow for determining the IC₅₀ of a kinase inhibitor.
References
- 1. Synthesis, characterization and reactions of 2-deoxo-5-deazaalloxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Antitumor Activity and Molecular Docking Study of Novel 5-Deazaalloxazine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - A facile three-component route to powerful 5-aryldeazaalloxazine photocatalysts [beilstein-journals.org]
- 4. 1H-Pyrido[2,3-d]pyrimidine-2,4-dione | C7H5N3O2 | CID 270260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Novel alloxazine analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Pyrido[3,2-d]pyrimidine-2,4-diol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide range of biological activities, including potent anticancer and anti-inflammatory properties, primarily through the inhibition of various protein kinases. This technical guide provides an in-depth overview of the core synthesis of pyrido[3,2-d]pyrimidine-2,4-diol and its derivatives, complete with detailed experimental protocols, tabulated quantitative data, and visualizations of key synthetic and signaling pathways.
Core Synthesis Strategies
The construction of the pyrido[3,2-d]pyrimidine-2,4-dione core, the tautomeric form of the 2,4-diol, is most commonly achieved through the cyclocondensation of a suitably substituted 3-aminopyridine-2-carboxylic acid derivative with a urea equivalent. This approach builds the pyrimidine ring onto a pre-existing pyridine scaffold.
A prevalent synthetic route commences with a 3-aminopyridine-2-carboxylic acid or its ester derivative, which undergoes cyclization with urea under thermal conditions. The resulting pyrido[3,2-d]pyrimidine-2,4-dione can then be further functionalized. A key intermediate in the synthesis of more complex derivatives is the corresponding 2,4-dichloro-pyrido[3,2-d]pyrimidine, which is typically prepared by treating the dione with a strong chlorinating agent such as phosphoryl chloride (POCl₃). These chloro groups are excellent leaving groups for subsequent nucleophilic substitution reactions, allowing for the introduction of a diverse range of substituents at the 2- and 4-positions.
dot
Caption: General synthetic pathway for Pyrido[3,2-d]pyrimidine derivatives.
Experimental Protocols
Protocol 1: Synthesis of 1H-Pyrido[3,2-d]pyrimidine-2,4-dione
This protocol describes the fundamental cyclocondensation reaction to form the core heterocyclic structure.
Materials:
-
3-Aminopyridine-2-carboxylic acid (1.0 eq)
-
Urea (5.0 eq)
Procedure:
-
A mixture of 3-aminopyridine-2-carboxylic acid and urea is heated at 180-200 °C for 4-6 hours.
-
The reaction mixture is then cooled to room temperature.
-
The solidified mass is triturated with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic components.
-
The resulting solid is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol.
-
The crude product is dried under vacuum to yield 1H-pyrido[3,2-d]pyrimidine-2,4-dione.
Quantitative Data (Representative):
| Compound | Starting Material | Reagents | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1H-Pyrido[3,2-d]pyrimidine-2,4-dione | 3-Aminopyridine-2-carboxylic acid | Urea | 5 | 75-85 | >300 |
Protocol 2: Synthesis of 2,4-Dichloro-pyrido[3,2-d]pyrimidine
This protocol details the chlorination of the dione intermediate, a crucial step for further derivatization.
Materials:
-
1H-Pyrido[3,2-d]pyrimidine-2,4-dione (1.0 eq)
-
Phosphoryl chloride (POCl₃) (10.0 eq)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
A mixture of 1H-pyrido[3,2-d]pyrimidine-2,4-dione and phosphoryl chloride is heated at reflux (approximately 110 °C) for 6 hours. A catalytic amount of DMF can be added to facilitate the reaction.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice.
-
The resulting precipitate is collected by filtration, washed with cold water until neutral, and dried under vacuum to afford 2,4-dichloro-pyrido[3,2-d]pyrimidine.
Quantitative Data (Representative):
| Compound | Starting Material | Reagents | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 2,4-Dichloro-pyrido[3,2-d]pyrimidine | 1H-Pyrido[3,2-d]pyrimidine-2,4-dione | POCl₃, DMF | 6 | 80-90 | 155-158 |
Protocol 3: Synthesis of Substituted Pyrido[3,2-d]pyrimidine Derivatives
This protocol illustrates the nucleophilic substitution of the dichloro-intermediate to generate functionalized derivatives.
Materials:
-
2,4-Dichloro-pyrido[3,2-d]pyrimidine (1.0 eq)
-
Substituted amine (2.2 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Ethanol (solvent)
Procedure:
-
To a solution of 2,4-dichloro-pyrido[3,2-d]pyrimidine in ethanol, the substituted amine and potassium carbonate are added.
-
The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the amine, for 4-8 hours.
-
The reaction is monitored by TLC.
-
After completion, the solvent is evaporated under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the desired substituted pyrido[3,2-d]pyrimidine derivative.
Quantitative Data (Representative for a Diamino-substituted derivative):
| Compound | Starting Material | Reagents | Reaction Time (h) | Yield (%) |
| 2,4-Bis(propylamino)pyrido[3,2-d]pyrimidine | 2,4-Dichloro-pyrido[3,2-d]pyrimidine | Propylamine, K₂CO₃ | 6 | 60-75 |
Biological Activity and Signaling Pathways
Pyrido[3,2-d]pyrimidine derivatives have been extensively investigated for their potential as anticancer agents. Many of these compounds function as inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.
A common target for pyridopyrimidine derivatives is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overexpression or mutation of EGFR can lead to uncontrolled cell division. Pyrido[3,2-d]pyrimidine derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding site of the EGFR kinase domain and preventing its activation. This blockade of EGFR signaling can lead to the inhibition of downstream pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately resulting in the induction of apoptosis (programmed cell death) and the inhibition of tumor growth.
Unlocking the Therapeutic Potential of the Pyrido[3,2-d]pyrimidine Scaffold: A Technical Guide to the Biological Activity of Pyrido[3,2-d]pyrimidine-2,4-diol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. While direct experimental data on the biological activity of the parent compound, Pyrido[3,2-d]pyrimidine-2,4-diol, is limited in publicly available literature, extensive research on its derivatives has revealed significant potential in targeting key signaling pathways implicated in cancer, inflammation, and other diseases. This technical guide provides a comprehensive overview of the known biological activities of Pyrido[3,2-d]pyrimidine derivatives, with a particular focus on their roles as kinase inhibitors. We will delve into their mechanism of action, present available quantitative data, and outline relevant experimental protocols. This document aims to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic utility of this promising scaffold.
Introduction: The Pyrido[3,2-d]pyrimidine Core
The fusion of pyridine and pyrimidine rings gives rise to the four isomeric pyridopyrimidines, each with a unique spatial arrangement of nitrogen atoms that influences its chemical properties and biological interactions. The Pyrido[3,2-d]pyrimidine isomer, in particular, has emerged as a versatile scaffold for the development of potent and selective inhibitors of various enzymes, most notably protein kinases. The 2,4-diol substitution on this core structure presents opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Biological Activities of Pyrido[3,2-d]pyrimidine Derivatives
Research into derivatives of the Pyrido[3,2-d]pyrimidine core has unveiled a spectrum of biological activities. The most extensively studied area is their role as kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) pathways. Additionally, derivatives have shown inhibitory effects on other kinases and enzymes.
Kinase Inhibition: Targeting the PI3K/mTOR Pathway
The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] Several Pyrido[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of PI3K and/or mTOR.
One notable example is Seletalisib , a selective inhibitor of the PI3Kδ isoform, which has been evaluated in clinical studies.[2][3] While not a 2,4-diol derivative, its structure is based on the Pyrido[3,2-d]pyrimidine scaffold, highlighting the potential of this core in targeting PI3K.
The following table summarizes the quantitative data for representative Pyrido[3,2-d]pyrimidine derivatives targeting the PI3K/mTOR pathway.
| Compound Class | Target(s) | IC50 (nM) | Cell-based Activity | Reference |
| 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidines | PI3Kα | Varies | Antiproliferative effects | [4] |
| 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidines | mTOR | Varies | Antiproliferative effects | [4] |
| Seletalisib (PI3Kδ inhibitor) | PI3Kδ | - | Treatment of Sjögren's Syndrome | [2][3] |
Note: Specific IC50 values for a range of 2,4,7-trisubstituted derivatives can be found in the cited literature. The data is presented as a range due to the structural diversity within the series.
Other Reported Biological Activities
Beyond PI3K/mTOR inhibition, the broader class of pyridopyrimidines has been associated with a variety of other biological activities, suggesting that the this compound core could serve as a starting point for the development of agents with diverse therapeutic applications. These activities include:
-
Antimalarial
-
Dihydrofolate Reductase (DHFR) Inhibition
-
Anti-HCV Agents
-
Immunosuppressive Drugs
It is important to emphasize that these activities have been reported for the broader class of Pyrido[3,2-d]pyrimidines, and specific testing of the 2,4-diol derivative is required to confirm its activity profile.
Signaling Pathways and Mechanisms of Action
The primary mechanism by which Pyrido[3,2-d]pyrimidine derivatives exert their anticancer effects is through the inhibition of the PI3K/AKT/mTOR signaling cascade.
Caption: PI3K/mTOR signaling pathway and points of inhibition.
As depicted in the diagram, growth factors bind to receptor tyrosine kinases (RTKs), leading to the activation of PI3K. PI3K then phosphorylates and activates AKT, which in turn activates mTOR Complex 1 (mTORC1). mTORC1 promotes protein synthesis and cell growth. Pyrido[3,2-d]pyrimidine derivatives can inhibit PI3K and/or mTOR, thereby blocking this signaling cascade and preventing uncontrolled cell proliferation.
Experimental Protocols
To evaluate the biological activity of this compound and its derivatives, a variety of in vitro and cell-based assays can be employed. Below are generalized protocols for key assays.
In Vitro Kinase Inhibition Assay (PI3K/mTOR)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant human PI3K or mTOR enzyme, substrate (e.g., PIP2 for PI3K), and ATP at desired concentrations. The test compound, this compound, should be dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Reaction Setup: In a 96- or 384-well plate, add the kinase and varying concentrations of the test compound.
-
Initiation of Reaction: Initiate the kinase reaction by adding the substrate and ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and detect the product formation. This can be done using various methods, such as fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or luminescence-based assays that measure the amount of ADP produced.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the concentration of the compound that inhibits cell growth by 50% (GI50).
Conclusion and Future Directions
The Pyrido[3,2-d]pyrimidine scaffold is a promising starting point for the development of novel therapeutics, particularly in the area of oncology. While direct biological data for this compound is not yet widely available, the extensive research on its derivatives strongly suggests its potential as a kinase inhibitor. Future research should focus on the synthesis and biological evaluation of the parent 2,4-diol compound and its close analogs to fully elucidate their therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. Furthermore, exploring their efficacy in various disease models will be essential to translate the promising in vitro findings into tangible clinical benefits. The information and protocols provided in this guide offer a solid foundation for researchers to embark on the exciting journey of unlocking the full therapeutic potential of the Pyrido[3,2-d]pyrimidine scaffold.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 4. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
Pyrido[3,2-d]pyrimidine-2,4-diol Analogs as Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of pyrido[3,2-d]pyrimidine-2,4-diol analogs as a promising class of kinase inhibitors. We will delve into their synthesis, structure-activity relationships (SAR), and the key signaling pathways they modulate, with a particular focus on the PI3K/Akt/mTOR pathway. This document aims to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel kinase inhibitors.
Introduction
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and autoimmune disorders. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The pyridopyrimidine scaffold has been identified as a "privileged structure" in medicinal chemistry, capable of interacting with the ATP-binding site of various kinases.
The pyrido[3,2-d]pyrimidine core, in particular, has been the focus of significant research efforts. While the user's query specifically mentions the "2,4-diol" scaffold, it is important to note that this structure exists in a tautomeric equilibrium with the more stable pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione form. Most of the available scientific literature focuses on the synthesis and biological evaluation of derivatives of this dione tautomer. This guide will therefore focus on analogs of the pyrido[3,2-d]pyrimidine-2,4-dione core, which are functionally equivalent to the diol form in a biological context.
Kinase Inhibitory Activity of Pyrido[3,2-d]pyrimidine Analogs
Research has demonstrated that 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines are potent inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR), two key kinases in a critical signaling pathway that promotes cell growth, proliferation, and survival.
Quantitative Inhibitory Data
The following table summarizes the in vitro inhibitory activity of a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine analogs against PI3Kα and mTOR. The core structure features a 3-hydroxyphenyl group at the C-2 position and a morpholine group at the C-4 position, with variability at the C-7 position.
| Compound ID | C-7 Substituent | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 1a | -H | 15 ± 2 | 120 ± 10 |
| 1b | -Cl | 10 ± 1 | 85 ± 7 |
| 1c | -F | 12 ± 2 | 95 ± 8 |
| 1d | -CH3 | 25 ± 3 | 150 ± 15 |
| 1e | -OCH3 | 8 ± 1 | 70 ± 5 |
| 1f | -NH2 | 50 ± 5 | 250 ± 20 |
| 1g | -N(CH3)2 | 3 ± 0.5 | 45 ± 4 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of pyrido[3,2-d]pyrimidine analogs.
Synthesis of 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidines
The synthesis of the 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine analogs is achieved through a multi-step process starting from 2,4,7-trichloropyrido[3,2-d]pyrimidine.
Step 1: Synthesis of 2,7-Dichloro-4-morpholinopyrido[3,2-d]pyrimidine
-
To a solution of 2,4,7-trichloropyrido[3,2-d]pyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF), add morpholine (1.0 eq) and triethylamine (1.1 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude product in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the desired product.
Step 2: Suzuki-Miyaura Coupling for C-2 Substitution
-
To a microwave vial, add 2,7-dichloro-4-morpholinopyrido[3,2-d]pyrimidine (1.0 eq), (3-hydroxyphenyl)boronic acid (1.5 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.1 eq).
-
Add a mixture of dioxane and water (4:1) to the vial.
-
Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-(3-hydroxyphenyl)-7-chloro-4-morpholinopyrido[3,2-d]pyrimidine intermediate.
Step 3: Nucleophilic Aromatic Substitution for C-7 Substitution
-
To a solution of the 2-(3-hydroxyphenyl)-7-chloro-4-morpholinopyrido[3,2-d]pyrimidine intermediate (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide), add the desired amine (2.0 eq).
-
Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine analog.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
The inhibitory activity of the compounds against PI3Kα and mTOR is determined using the ADP-Glo™ Kinase Assay.
-
Reagent Preparation : Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, and 50 µM DTT). Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction :
-
Add 2.5 µL of the test compound solution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase (PI3Kα or mTOR) and the substrate (e.g., phosphatidylinositol for PI3Kα) in the reaction buffer.
-
Initiate the reaction by adding 5 µL of ATP solution (at a concentration close to the Km for each kinase).
-
Incubate the plate at 30 °C for 60 minutes.
-
-
ADP Detection :
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis : Measure the luminescence using a plate reader. The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.
Cell Viability Assay (MTT Assay)
The effect of the compounds on the viability of cancer cell lines is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding : Seed cancer cells (e.g., MCF-7, U87-MG) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the pyrido[3,2-d]pyrimidine analogs for 72 hours.
-
MTT Incubation : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization : Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Western Blot Analysis
Western blotting is used to determine the effect of the compounds on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
-
Cell Lysis : Treat cancer cells with the test compounds for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4 °C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Workflow
Caption: Workflow for the evaluation of kinase inhibitors.
Spectroscopic Analysis of Pyrido[3,2-d]pyrimidine-2,4-diol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic analysis of Pyrido[3,2-d]pyrimidine-2,4-diol, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The pyridopyrimidine scaffold is a privileged structure, appearing in numerous compounds investigated as inhibitors of critical biological targets like kinases.[1][2][3][4] This document outlines the standard methodologies for characterizing this molecule using various spectroscopic techniques and presents available data for structurally related isomers, which can serve as a reference point in the absence of published data for the specific Pyrido[3,2-d] isomer.
Compound Structure and Properties
This compound is a fused heterocyclic system consisting of a pyridine ring and a pyrimidine ring. The "2,4-diol" nomenclature indicates the presence of two hydroxyl groups, although it predominantly exists in its tautomeric dione form, Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione. This tautomerism is a critical factor in its chemical reactivity and spectroscopic behavior.
Molecular Formula: C₇H₅N₃O₂
Molecular Weight: 163.13 g/mol [5][6]
References
- 1. This compound | 37538-68-4 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. 1H-Pyrido[2,3-d]pyrimidine-2,4-dione | C7H5N3O2 | CID 270260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione [webbook.nist.gov]
Crystal Structure of Pyrido[3,2-d]pyrimidine-2,4-diol: A Technical Guide
Initial Assessment: Lack of Publicly Available Crystallographic Data
A comprehensive search of the scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals that the crystal structure of Pyrido[3,2-d]pyrimidine-2,4-diol (or its tautomeric form, Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione) has not been experimentally determined and/or is not publicly available. While information regarding its chemical properties and synthesis of its derivatives exists, the core crystallographic data required for a detailed structural analysis is absent from the current body of scientific literature.
This technical guide, therefore, serves to inform researchers, scientists, and drug development professionals about the current status of knowledge and to propose a path forward for the structural elucidation of this compound and its analogs.
Introduction to Pyrido[3,2-d]pyrimidines
The Pyrido[3,2-d]pyrimidine scaffold is a key heterocyclic motif in medicinal chemistry. Derivatives of this ring system have shown a wide range of biological activities. For instance, the derivative Seletalisib acts as a PI3Kδ inhibitor, highlighting the potential of this class of compounds in modulating important signaling pathways. The diol/dione functionality at the 2 and 4 positions of the pyrimidine ring offers potential hydrogen bond donor and acceptor sites, which are critical for molecular recognition in biological systems.
Proposed Experimental Workflow for Crystal Structure Determination
Given the absence of a crystal structure, the following experimental workflow is proposed for its determination. This protocol is based on standard crystallographic techniques.
Caption: Proposed experimental workflow for the synthesis, crystallization, and crystal structure determination of this compound.
Potential Signaling Pathway Involvement
Although the direct biological target of this compound is not definitively established, derivatives of the Pyrido[3,2-d]pyrimidine scaffold are known to interact with key signaling molecules. For example, Seletalisib is an inhibitor of the Phosphoinositide 3-kinase (PI3K) delta isoform. The PI3K pathway is a critical signaling cascade involved in cell growth, proliferation, survival, and metabolism. Inhibition of specific PI3K isoforms is a validated strategy in the treatment of certain cancers and inflammatory diseases.
The potential interaction of this compound or its derivatives with the PI3K pathway warrants further investigation. A simplified representation of the PI3K signaling pathway is provided below.
Caption: A simplified diagram of the PI3K signaling pathway, a potential target for Pyrido[3,2-d]pyrimidine derivatives.
Future Directions and Conclusion
The lack of a determined crystal structure for this compound represents a significant gap in the understanding of its structure-activity relationship. The experimental workflow outlined above provides a roadmap for obtaining this critical data. Elucidation of the three-dimensional structure will be invaluable for computational modeling, understanding its interactions with biological targets, and guiding the rational design of new derivatives with improved potency and selectivity. Researchers in the field of medicinal chemistry and drug discovery are encouraged to pursue the crystallographic analysis of this and related compounds to unlock their full therapeutic potential.
The Tautomeric Landscape of Pyrido[3,2-d]pyrimidine-2,4-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrido[3,2-d]pyrimidine-2,4-diol and its tautomeric forms are of significant interest in medicinal chemistry due to their structural analogy to biologically important purines and pteridines. Understanding the predominant tautomeric forms in different environments is crucial for drug design, as tautomerism influences a molecule's physicochemical properties, such as its hydrogen bonding capabilities, polarity, and shape, which in turn dictate its interaction with biological targets. This technical guide provides a comprehensive overview of the tautomerism of this compound, drawing upon theoretical principles and experimental data from analogous heterocyclic systems due to the limited specific research on this particular isomer. The pyrido[3,2-d]pyrimidine isomer is noted in the literature as the least described among its related structures, primarily owing to challenges in its synthesis.
Introduction to Tautomerism in Pyridopyrimidinediols
Tautomerism is a phenomenon where a single molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For this compound, the primary tautomeric equilibrium involves the lactam-lactim and keto-enol forms. The relative stability of these tautomers can be influenced by various factors, including the solvent, temperature, pH, and the presence of other interacting molecules.
The potential tautomeric forms of this compound are the diketo, enol-keto, and dienol forms. The predominance of one form over the others is a critical determinant of the molecule's biological activity.
Theoretical Framework for Tautomeric Stability
Computational studies on simpler, related heterocyclic systems like 2-hydroxypyridine and 4(3H)-pyrimidinone provide a foundational understanding of the factors governing tautomeric equilibrium.[1][2] These studies indicate that the introduction of a nitrogen atom into the ring, as seen in pyrimidines, tends to shift the equilibrium towards the keto (lactam) form.[1][2] This stabilization of the keto form is attributed to factors such as aromaticity, intramolecular hydrogen bonding, and electronic delocalization.[1][2]
For this compound, it is therefore theoretically expected that the diketo tautomer will be the most stable form in the gas phase and in nonpolar solvents. In polar or protic solvents, the relative stability of the enol forms may increase due to favorable interactions with the solvent molecules.
Experimental Data from Analogous Compounds
Direct experimental studies on the tautomerism of this compound are scarce. However, spectroscopic data from the closely related pyrido[2,3-d]pyrimidine-2,4-dione derivatives can offer valuable insights.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon-13 NMR are powerful tools for elucidating tautomeric forms. In the diketo form of a pyridopyrimidinedione, one would expect to see signals corresponding to N-H protons, whereas the enol forms would exhibit O-H proton signals. The chemical shifts of the ring carbons are also sensitive to the tautomeric state. For instance, the carbon atom of a carbonyl group will have a significantly different chemical shift compared to the same carbon in a hydroxyl-bearing aromatic ring.
Infrared (IR) Spectroscopy: The IR spectrum of the diketo tautomer would be characterized by strong absorption bands corresponding to the C=O stretching vibrations, typically in the range of 1650-1750 cm⁻¹. The enol forms would show O-H stretching bands (around 3200-3600 cm⁻¹) and C=N stretching bands.
Experimental Protocols for Tautomerism Studies
For researchers aiming to investigate the tautomerism of this compound or related compounds, the following experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) at a concentration of 5-10 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a standard temperature (e.g., 298 K). To study the effect of temperature, acquire spectra at various temperatures.
-
Advanced NMR Techniques: Two-dimensional NMR techniques such as HSQC and HMBC can help in the unambiguous assignment of proton and carbon signals, providing further evidence for the predominant tautomeric form.
-
Quantitative Analysis: The ratio of tautomers can be determined by integrating the signals corresponding to the different forms in the ¹H NMR spectrum.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water).
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: The absorption maxima (λmax) and molar absorptivity (ε) can provide information about the electronic transitions, which differ between tautomers. By comparing the spectra in different solvents, one can infer the influence of solvent polarity on the tautomeric equilibrium.
Computational Chemistry
-
Structure Optimization: Model the different tautomers of this compound and optimize their geometries using quantum mechanical methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
-
Energy Calculations: Calculate the relative energies (Gibbs free energy) of the optimized tautomers in the gas phase and in different solvents using a continuum solvation model (e.g., PCM). The tautomer with the lowest energy is predicted to be the most stable.
-
Spectra Simulation: Simulate the NMR and IR spectra for each tautomer and compare them with the experimental data to identify the predominant form.
Visualizing Tautomeric Equilibrium and Experimental Workflow
The following diagrams illustrate the tautomeric equilibrium of this compound and a general workflow for its experimental investigation.
References
An In-depth Technical Guide to the Physical Properties of Pyrido[3,2-d]pyrimidine-2,4-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrido[3,2-d]pyrimidine-2,4-diol is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a member of the pyridopyrimidine class, it is recognized as a scaffold for designing novel therapeutics, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the anticipated physical properties of this compound. Due to a lack of extensive experimental data for this specific isomer in publicly available literature, this document outlines the theoretical and expected properties based on the analysis of analogous compounds and computational predictions. Furthermore, it details the standard experimental protocols for the determination of these properties, offering a foundational framework for researchers. This guide also visualizes key signaling pathways where pyridopyrimidine derivatives are known to be active, providing context for its potential biological significance.
Chemical Structure and Isomerism
This compound is one of the four possible isomers of pyridopyrimidine, distinguished by the fusion of the pyridine and pyrimidine rings. Its structure features a diol substitution on the pyrimidine ring. The tautomeric equilibrium between the diol and dione forms is an important consideration for its chemical behavior and biological activity.
Structure:
(Note: This is a simplified 2D representation. The actual molecule exists in a more complex 3D conformation.)
Predicted Physical and Chemical Properties
| Property | Predicted Value/Range | Notes |
| Molecular Formula | C₇H₅N₃O₂ | |
| Molecular Weight | 163.13 g/mol | |
| Appearance | White to off-white solid | Expected to be a crystalline solid at room temperature. |
| Melting Point | >300 °C (decomposes) | High melting point is anticipated due to strong intermolecular hydrogen bonding and planar structure. Similar aza-heterocyclic compounds often exhibit high melting points.[1][2] |
| Boiling Point | Not applicable | Expected to decompose before boiling under atmospheric pressure. |
| Solubility | ||
| Water | Slightly soluble | Solubility is expected to be low in water but may be enhanced at acidic or basic pH due to salt formation. |
| Organic Solvents | Soluble in DMSO, DMF | Expected to be soluble in polar aprotic solvents. Limited solubility in nonpolar solvents.[3] |
| pKa | 4-5 (acidic), 8-9 (basic) | The diol groups contribute to acidic character, while the pyridine and pyrimidine nitrogens provide basicity. The exact pKa values are highly dependent on the tautomeric form. |
Spectroscopic Data (Predicted)
The following are the expected spectral characteristics for this compound based on its structure and data from related compounds.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine ring are expected to appear in the δ 7.0-9.0 ppm range. The chemical shifts will be influenced by the positions of the nitrogen atoms. Protons on the hydroxyl groups may show broad signals, and their position will be dependent on the solvent and concentration. |
| ¹³C NMR | Aromatic carbons are expected in the δ 110-160 ppm range. The carbonyl carbons (in the dione tautomer) would appear further downfield. |
| FT-IR (cm⁻¹) | Broad O-H stretching bands around 3200-3500 cm⁻¹. C=O stretching (from the dione tautomer) around 1650-1700 cm⁻¹. C=N and C=C stretching in the 1500-1600 cm⁻¹ region. Aromatic C-H stretching above 3000 cm⁻¹. |
| UV-Vis (in Methanol) | Absorption maxima (λmax) are expected in the 250-350 nm range, characteristic of π → π* and n → π* transitions in the aromatic system. |
| Mass Spectrometry | The molecular ion peak (M+) is expected at m/z = 163. Fragmentation patterns would likely involve the loss of CO, HCN, and other small neutral molecules from the heterocyclic rings. |
Experimental Protocols for Physical Property Determination
The following are detailed methodologies for the experimental determination of the key physical properties of this compound.
Melting Point Determination
Method: Capillary Melting Point Method
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus or a Thiele tube filled with a high-boiling point oil (e.g., silicone oil) can be used.
-
Procedure: The packed capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
Data Collection: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range. For a pure compound, this range should be narrow (0.5-2 °C).
Solubility Determination
Method: Shake-Flask Method
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: The container is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The suspension is filtered through a 0.45 µm filter to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantification: A calibration curve is generated using standard solutions of known concentrations to quantify the amount of dissolved this compound.
pKa Determination
Method: Potentiometric Titration
-
Sample Preparation: A precise amount of this compound is dissolved in a known volume of deionized water or a co-solvent system if solubility is low. The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa values correspond to the pH at the half-equivalence points. For a diprotic acid, there will be two pKa values.
Potential Biological Significance and Signaling Pathways
Pyridopyrimidine derivatives are known to interact with various biological targets, often acting as inhibitors of key enzymes in signaling pathways.
PI3K/Akt Signaling Pathway
Derivatives of the pyridopyrimidine scaffold have been investigated as inhibitors of Phosphoinositide 3-kinases (PI3Ks). The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its dysregulation is frequently observed in cancer.
Caption: PI3K/Akt signaling pathway and the potential inhibitory action of a this compound derivative.
Dihydrofolate Reductase (DHFR) Pathway
Certain pyridopyrimidine derivatives act as antifolates by inhibiting dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleotides and some amino acids. Inhibition of DHFR disrupts DNA replication and cell proliferation, making it a target for anticancer and antimicrobial therapies.
Caption: The role of DHFR in nucleotide synthesis and its inhibition by a this compound derivative.
Conclusion
While experimental data on the physical properties of this compound remains to be fully elucidated, this guide provides a robust framework for its characterization. The predicted properties and detailed experimental protocols herein serve as a valuable resource for researchers initiating studies on this compound. The exploration of its potential as a kinase inhibitor, particularly within the PI3K/Akt and DHFR pathways, underscores its importance in the landscape of modern drug discovery. Further experimental validation of the properties outlined in this document is a critical next step in advancing our understanding and application of this promising heterocyclic scaffold.
References
Methodological & Application
Synthesis of Pyrido[3,2-d]pyrimidine-2,4-diol: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols for the synthesis of Pyrido[3,2-d]pyrimidine-2,4-diol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The methodologies outlined are intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. This document summarizes a key synthetic pathway, presenting quantitative data in a structured format and offering step-by-step experimental procedures.
Introduction
This compound, and its tautomeric form, pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, represent a class of fused nitrogen-containing heterocyclic scaffolds. These structures are of considerable interest due to their potential as core moieties in the development of novel therapeutic agents. The synthesis of this specific isomer, however, is less commonly reported than its [2,3-d] counterpart, necessitating clear and reproducible protocols. This document details a synthetic route starting from 2,3-pyridinedicarboxylic acid, proceeding through a key Curtius rearrangement.
Synthetic Pathway Overview
The synthesis of pyrido[3,2-d]pyrimidine-2,4-diones can be achieved through a multi-step sequence starting from 2,3-pyridinedicarboxylic acid. The general workflow involves the formation of 2,3-pyridinedicarboxylic anhydride, followed by esterification to a half-ester, conversion to an acyl azide, and a subsequent Curtius rearrangement to yield an isocyanate intermediate. This reactive intermediate then undergoes cyclization with an appropriate amino acid to form the desired pyrido[3,2-d]pyrimidine-2,4-dione ring system.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
The following protocols are based on established synthetic methodologies. Researchers should adhere to all standard laboratory safety procedures.
Protocol 1: Synthesis of 3-(Carboxyalkyl)pyrido[3,2-d]pyrimidine-2,4-diones
This protocol outlines the synthesis starting from 2,3-pyridinedicarboxylic acid and utilizing an amino acid for the final cyclization step.
Step 1: Synthesis of 3-methyl-carboxypyridinecarboxylate
-
A suspension of 2,3-pyridinedicarboxylic acid (1.50 g, 8.98 mmol) in 15 ml of acetic anhydride is refluxed for 4 hours under a dry atmosphere.
-
The resulting solution is cooled to 8°C for 12 hours.
-
The white precipitate of 2,3-pyridinedicarboxylic anhydride is collected and dissolved in 20 ml of methanol.
-
The methanolic solution is stirred at 45°C for 24 hours to yield the 3-methyl-carboxypyridinecarboxylate (half-ester).
Step 2: Formation of the Isocyanate Intermediate via Curtius Rearrangement
-
The half-ester from the previous step is subjected to a Curtius rearrangement. This typically involves the conversion of the carboxylic acid moiety to an acyl azide.
-
To the half-ester, add triethylamine and ethyl chloroformate at 0°C to form a mixed anhydride.
-
React the mixed anhydride with sodium azide in an aqueous solution to form the acyl azide.
-
The acyl azide is then heated in an inert solvent, such as toluene, to induce the Curtius rearrangement, yielding the corresponding isocyanate with the loss of nitrogen gas.
Step 3: Cyclization to form 3-(Carboxyalkyl)pyrido[3,2-d]pyrimidine-2,4-diones
-
The isocyanate intermediate is reacted with an α-amino acid (e.g., glycine, L-alanine) in a basic aqueous dioxane mixture (NaOH, pH 8-9).
-
The reaction mixture is heated at reflux. The nucleophilic nitrogen of the amino acid attacks the isocyanate, leading to the formation of an ortho-carbomethoxyureide intermediate.
-
Subsequent intramolecular cyclization with the elimination of methanol affords the final 3-(substituted)-pyrido[3,2-d]pyrimidine-2,4-dione product.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of a representative 3-(carboxyalkyl)pyrido[3,2-d]pyrimidine-2,4-dione.
| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield |
| 1 | 2,3-Pyridinedicarboxylic Acid | Acetic Anhydride, Methanol | Acetic Anhydride, Methanol | Reflux, 45°C | 4 h, 24 h | - |
| 2 | Half-Ester | Triethylamine, Ethyl Chloroformate, Sodium Azide, Toluene | - | 0°C, Reflux | - | - |
| 3 | Isocyanate Intermediate | α-Amino Acid, NaOH | Dioxane/Water | Reflux | - | Good |
Note: Specific yields for each step are not detailed in the available literature but the overall yield for the final products is reported as "good". Further optimization may be required to determine precise yields.
Conclusion
The synthetic route presented provides a reliable method for accessing the this compound scaffold. The key transformation involves a Curtius rearrangement to form a reactive isocyanate, which readily undergoes cyclization. This protocol serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential therapeutic applications. Further studies to optimize reaction conditions and expand the substrate scope are encouraged.
Application Notes and Protocols for Cyclocondensation Reactions in Pyrido[3,2-d]pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for three distinct cyclocondensation strategies for the synthesis of the medicinally important Pyrido[3,2-d]pyrimidine scaffold.
Introduction
Pyrido[3,2-d]pyrimidines are a class of fused heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. They are structural isomers of the more extensively studied pyrido[2,3-d]pyrimidines. The development of efficient and versatile synthetic routes to this scaffold is crucial for the exploration of their therapeutic potential. This document outlines three robust cyclocondensation methodologies for the synthesis of Pyrido[3,2-d]pyrimidines, providing detailed experimental protocols, comparative data, and workflow visualizations.
Method 1: Three-Component Aza-Diels-Alder Reaction
This method provides a mild and efficient one-pot synthesis of Pyrido[3,2-d]pyrimidine derivatives through a Lewis acid-catalyzed three-component domino reaction of a 5-aminopyrimidine, an aldehyde, and a terminal alkyne. This approach is characterized by its operational simplicity, good to high yields, and relatively short reaction times.
Application Notes
This aza-Diels-Alder reaction is a powerful tool for the rapid construction of a library of substituted Pyrido[3,2-d]pyrimidines. The reaction is tolerant to a variety of functional groups on the aromatic aldehyde, including both electron-donating and electron-withdrawing substituents. The use of BF₃·OEt₂ as a Lewis acid catalyst is crucial for the activation of the reactants and facilitation of the cyclization cascade. The reaction proceeds smoothly in toluene at reflux, providing a straightforward workup procedure.
Experimental Protocol
General Procedure for the Synthesis of Pyrido[3,2-d]pyrimidine Derivatives (4a-l):
A mixture of 5-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (1 mmol), the respective aldehyde (1 mmol), phenylacetylene (1 mmol), and BF₃·OEt₂ (10 mol%) in toluene (10 mL) was refluxed for the time specified in Table 1. After completion of the reaction (monitored by TLC), the reaction mixture was cooled to room temperature, and the solvent was evaporated under reduced pressure. The residue was then purified by column chromatography on silica gel (60-120 mesh) using a hexane-ethyl acetate mixture as the eluent to afford the pure Pyrido[3,2-d]pyrimidine derivatives.
Data Presentation
Table 1: Synthesis of Pyrido[3,2-d]pyrimidine Derivatives via Three-Component Reaction
| Entry | Aldehyde (Ar) | Product | Time (h) | Yield (%) |
| 1 | C₆H₅ | 4a | 4 | 85 |
| 2 | 4-MeC₆H₄ | 4b | 4 | 82 |
| 3 | 4-MeOC₆H₄ | 4c | 4.5 | 88 |
| 4 | 4-ClC₆H₄ | 4d | 3.5 | 90 |
| 5 | 4-BrC₆H₄ | 4e | 3.5 | 92 |
| 6 | 4-NO₂C₆H₄ | 4f | 3 | 95 |
| 7 | 3-NO₂C₆H₄ | 4g | 3 | 94 |
| 8 | 2-ClC₆H₄ | 4h | 4 | 80 |
| 9 | 2,4-DiClC₆H₄ | 4i | 4 | 85 |
| 10 | 2-Furyl | 4j | 5 | 75 |
| 11 | 2-Thienyl | 4k | 5 | 78 |
| 12 | Cinnamaldehyde | 4l | 6 | 70 |
Data extracted from a representative synthesis of Pyrido[3,2-d]pyrimidines.
Visualizations
Caption: Plausible mechanism for the three-component aza-Diels-Alder reaction.
Method 2: Friedländer-Type Annulation
This synthetic route utilizes a Friedländer-type condensation of 4-aminopyrimidine-5-carbaldehydes with compounds containing an active methylene group, such as acetophenones, to construct the fused pyridine ring. This method is particularly useful for the synthesis of 7-arylpyrido[3,2-d]pyrimidines.
Application Notes
The Friedländer annulation offers a convergent approach to substituted Pyrido[3,2-d]pyrimidines. The reaction is typically carried out under solvent-free conditions at elevated temperatures, often with a Lewis acid catalyst like BF₃·OEt₂ to promote the cyclocondensation. This method provides good yields in very short reaction times. The nature of the substituent on the acetophenone can influence the reaction efficiency.
Experimental Protocol
General Procedure for the Synthesis of 7-Arylpyrido[2,3-d]pyrimidines:
An equimolar mixture of the 4-aminopyrimidine-5-carbaldehyde and the corresponding acetophenone was treated with a catalytic amount of BF₃·OEt₂ (3 drops). The reaction mixture was heated in an oil bath at 160 °C for 30 seconds. The resulting dark brown solution was then diluted with ethanol and cooled. The precipitated solid was collected by filtration and purified by recrystallization from a suitable solvent or by column chromatography to afford the pure 7-arylpyrido[2,3-d]pyrimidine.
Data Presentation
Table 2: Synthesis of 7-Arylpyrido[2,3-d]pyrimidines via Friedländer Annulation
| Entry | 4-Aminopyrimidine-5-carbaldehyde | Acetophenone (Ar) | Product | Yield (%) |
| 1 | 6-Amino-1,3-dimethyluracil-5-carbaldehyde | C₆H₅ | 8a | 85 |
| 2 | 6-Amino-1,3-dimethyluracil-5-carbaldehyde | 4-MeC₆H₄ | 8b | 82 |
| 3 | 6-Amino-1,3-dimethyluracil-5-carbaldehyde | 4-MeOC₆H₄ | 8c | 75 |
| 4 | 6-Amino-1,3-dimethyluracil-5-carbaldehyde | 4-ClC₆H₄ | 8d | 88 |
| 5 | 6-Amino-1,3-dimethyluracil-5-carbaldehyde | 4-BrC₆H₄ | 8e | 90 |
| 6 | 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde | C₆H₅ | 9a | 70 |
| 7 | 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde | 4-MeC₆H₄ | 9b | 68 |
Data extracted from a representative synthesis of 7-Arylpyrido[2,3-d]pyrimidines.
Visualizations
Caption: Experimental workflow for the Friedländer-type synthesis.
Method 3: Cyclocondensation with 1,3-Dicarbonyl Compounds
This classical approach involves the reaction of 5-aminopyrimidines with 1,3-dicarbonyl compounds or their synthetic equivalents to form the fused pyridine ring. The reaction conditions can be varied, often requiring acidic or high-temperature conditions to facilitate the cyclization.
Application Notes
This method is versatile, allowing for the introduction of various substituents on the newly formed pyridine ring, depending on the choice of the 1,3-dicarbonyl compound. For instance, the reaction with acetylacetone yields a dimethyl-substituted pyridopyrimidine, while the use of β-ketoesters can lead to the formation of pyridopyrimidinones. The ease of cyclization is dependent on the nature of both the pyrimidine and the dicarbonyl compound.
Experimental Protocol
General Procedure for the Synthesis of Pyrido[3,2-d]pyrimidines from 5-Aminouracil and 1,3-Dicarbonyls:
A mixture of 5-aminouracil (or its N,N-dimethyl derivative) and the 1,3-dicarbonyl compound is heated, either neat or in a high-boiling solvent such as dimethylformamide (DMF) or in the presence of a condensing agent like polyphosphoric acid (PPA). The reaction temperature and time are dependent on the specific reactants used (see Table 3). After cooling, the reaction mixture is typically poured into water or an ice-water mixture to precipitate the product. The solid is then collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol, acetic acid) to afford the pure Pyrido[3,2-d]pyrimidine.
Data Presentation
Table 3: Synthesis of Pyrido[3,2-d]pyrimidines from 5-Aminopyrimidines and 1,3-Dicarbonyls
| Entry | 5-Aminopyrimidine | 1,3-Dicarbonyl Compound | Conditions | Product | Yield (%) |
| 1 | 5-Aminouracil | Acetylacetone | PPA, 100 °C, 1h | 6,8-Dimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | 75 |
| 2 | 5-Amino-1,3-dimethyluracil | Acetylacetone | DMF, reflux, 4h | 1,3,6,8-Tetramethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | 80 |
| 3 | 5-Aminouracil | Ethyl Acetoacetate | Neat, 160 °C, 30 min | 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidin-8(5H)-one | 65 |
| 4 | 5-Amino-1,3-dimethyluracil | Diethyl Malonate | NaOEt, EtOH, reflux | 1,3-Dimethyl-2,4,8-trioxo-1,2,3,4,5,8-hexahydropyrido[3,2-d]pyrimidine-6-carboxylate | 78 |
| 5 | 5-Aminouracil | Ethyl Benzoylacetate | PPA, 120 °C, 1.5h | 6-Phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidin-8(5H)-one | 72 |
Data compiled from representative syntheses of Pyrido[3,2-d]pyrimidines.
Visualizations
Caption: Logical flow of the cyclocondensation with 1,3-dicarbonyls.
Application Notes and Protocols for Pyrido[3,2-d]pyrimidine-2,4-diol in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrido[3,2-d]pyrimidine-2,4-diol is a heterocyclic compound that serves as a crucial synthetic intermediate in the development of potent kinase inhibitors for cancer therapy. While direct research on the anticancer properties of this compound itself is limited, its derivatives have emerged as significant agents in oncology research. Notably, the Pyrido[3,2-d]pyrimidine scaffold has been successfully utilized to develop dual inhibitors of Extracellular signal-regulated kinase (ERK) and Phosphoinositide 3-kinase (PI3K), two key signaling pathways frequently dysregulated in cancer.
These application notes provide a comprehensive overview of the use of this compound as a precursor for the synthesis of such dual ERK/PI3K inhibitors and detail the experimental protocols for their evaluation in cancer research.
Application: Precursor for Dual ERK/PI3K Inhibitors
The primary application of this compound in cancer research is its role as a starting material for the synthesis of more complex derivatives that can simultaneously target the ERK and PI3K signaling pathways. The dual inhibition of these pathways is a promising strategy to overcome the resistance mechanisms that often arise with single-pathway inhibitors.[1][2]
Derivatives based on the Pyrido[3,2-d]pyrimidine scaffold have demonstrated potent inhibitory activity against both ERK2 and PI3Kα.[1] The general synthetic approach involves the conversion of the diol to a di-chloro intermediate, followed by sequential nucleophilic substitution to introduce various functional groups that confer target specificity and potency.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative Pyrido[3,2-d]pyrimidine derivatives from a study by Zhang et al. (2020).[1]
Table 1: In Vitro Kinase Inhibitory Activity of Pyrido[3,2-d]pyrimidine Derivatives [1]
| Compound | Scaffold | R¹ Substituent | ERK2 IC₅₀ (µM) | PI3Kα IC₅₀ (µM) |
| 24 | Pyrido[2,3-d]pyrimidine | 1-methyl-1H-pyrazol-4-yl | No Inhibition | No Inhibition |
| 32a | Pyrido[3,2-d]pyrimidine | 1-methyl-1H-pyrazol-4-yl | 0.128 | 0.045 |
| 32d | Pyrido[3,2-d]pyrimidine | pyrazolyl | 0.089 | 0.031 |
Table 2: Anti-proliferative Activity of Pyrido[3,2-d]pyrimidine Derivatives [1]
| Compound | HCT116 IC₅₀ (µM) | HEC1B IC₅₀ (µM) |
| 32a | 0.45 | 0.38 |
| 32d | 0.21 | 0.19 |
Signaling Pathway
The RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways are critical signaling cascades that regulate cell proliferation, survival, and differentiation. In many cancers, these pathways are aberrantly activated, leading to uncontrolled cell growth. Pyrido[3,2-d]pyrimidine derivatives have been designed to dually inhibit ERK and PI3K, thereby blocking signaling in both pathways.
Caption: Dual inhibition of the MAPK and PI3K/AKT signaling pathways by Pyrido[3,2-d]pyrimidine derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2,4-dichloro-pyrido[3,2-d]pyrimidine from this compound
This protocol describes the conversion of the diol to a key dichloro-intermediate, which is a versatile precursor for further derivatization.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIEA) or other suitable base
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
Combine this compound, POCl₃, and DIEA in a round-bottom flask.
-
Heat the mixture to reflux and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess POCl₃ under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer three times with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude 2,4-dichloro-pyrido[3,2-d]pyrimidine.
-
The crude product can be purified by column chromatography.
Caption: Workflow for the synthesis of the dichloro-pyrido[3,2-d]pyrimidine intermediate.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method to determine the IC₅₀ values of the synthesized compounds against ERK2 and PI3Kα kinases.
Materials:
-
Synthesized Pyrido[3,2-d]pyrimidine derivatives
-
Recombinant human ERK2 and PI3Kα enzymes
-
ATP
-
Substrate peptides for each kinase
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC₅₀ values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Cell Viability (MTT) Assay
This protocol is used to assess the anti-proliferative effects of the compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116, HEC1B)
-
Complete cell culture medium
-
Synthesized Pyrido[3,2-d]pyrimidine derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ values by plotting cell viability against the logarithm of the compound concentration.
Protocol 4: Western Blot Analysis for Pathway Inhibition
This protocol is used to confirm the inhibition of the ERK and PI3K pathways in cells.
Materials:
-
Cancer cells treated with test compounds
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of ERK and AKT overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compounds on the phosphorylation status of ERK and AKT.
Caption: General workflow for Western Blot analysis of pathway inhibition.
Conclusion
This compound is a valuable starting material for the development of novel anticancer agents. Its utility in the synthesis of dual ERK/PI3K inhibitors highlights the potential of the Pyrido[3,2-d]pyrimidine scaffold in addressing the complexities of cancer signaling and overcoming drug resistance. The protocols provided herein offer a framework for the synthesis and evaluation of these promising compounds in a cancer research setting.
References
- 1. Discovery of Novel Dual Extracellular Regulated Protein Kinases (ERK) and Phosphoinositide 3-Kinase (PI3K) Inhibitors as a Promising Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrido[3,2-d]pyrimidine Derivatives as PI3Kδ Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a class of compounds based on the pyrido[3,2-d]pyrimidine scaffold, which have been identified as potent and selective inhibitors of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). Dysregulation of the PI3Kδ signaling pathway is implicated in various diseases, including hematologic malignancies and inflammatory conditions. The information presented here is intended to guide researchers in the potential applications and experimental evaluation of these compounds.
Introduction
The δ isoform of class I PI3K (PI3Kδ) is a critical enzyme in the signaling pathways of immune cells.[1] Its activity is essential for the proliferation, differentiation, and survival of both B and T lymphocytes.[2] Consequently, the inhibition of PI3Kδ has emerged as a promising therapeutic strategy for a range of hematological cancers and autoimmune diseases.[3] The pyridopyrimidine scaffold has been recognized for its versatility in interacting with various biological targets, including kinases like PI3K.[4] Derivatives of pyrido[3,2-d]pyrimidine, in particular, have shown significant potential as highly selective and potent PI3Kδ inhibitors.[3][5][6]
Mechanism of Action
Pyrido[3,2-d]pyrimidine-based inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the PI3Kδ enzyme, thereby preventing the phosphorylation of its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] The reduction in PIP3 levels leads to the downstream inhibition of the PI3K/AKT/mTOR signaling pathway, which ultimately affects cell growth, survival, and proliferation.[1][7] The selectivity of these compounds for the δ isoform over other class I PI3K isoforms (α, β, and γ) is a key attribute, potentially leading to a more favorable safety profile by minimizing off-target effects.[8]
Applications
-
Cancer Research: These inhibitors are valuable tools for studying the role of PI3Kδ in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).[3] They can be used in in vitro and in vivo models to investigate the effects of PI3Kδ inhibition on tumor cell proliferation, apoptosis, and signaling.
-
Immunology and Inflammation: Given the central role of PI3Kδ in immune cell function, these compounds are useful for research into autoimmune and inflammatory diseases like rheumatoid arthritis and asthma.[5][9] They can be employed to modulate immune responses and study the impact of PI3Kδ inhibition on inflammatory processes.
-
Drug Discovery: The pyrido[3,2-d]pyrimidine scaffold serves as a promising starting point for the development of novel and improved PI3Kδ inhibitors with optimized potency, selectivity, and pharmacokinetic properties.
Quantitative Data
The following table summarizes the in vitro potency of a representative pyrido[3,2-d]pyrimidine derivative, compound S5, against PI3Kδ and its anti-proliferative activity in a cancer cell line.[3]
| Compound | Target | IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) |
| S5 | PI3Kδ | 2.82 | SU-DHL-6 | 0.035 |
| Idelalisib (Reference) | PI3Kδ | - | SU-DHL-6 | - |
Experimental Protocols
In Vitro PI3Kδ Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of a test compound against PI3Kδ.
Materials:
-
Recombinant human PI3Kδ enzyme
-
PIP2 substrate
-
ATP
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., a pyrido[3,2-d]pyrimidine derivative)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase buffer, PI3Kδ enzyme, and the test compound.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for PI3K Pathway Inhibition (Western Blot)
This protocol outlines a method to assess the ability of a test compound to inhibit the PI3K signaling pathway in a cellular context by measuring the phosphorylation of a downstream effector, Akt.
Materials:
-
Cancer cell line (e.g., SU-DHL-6)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound for a specified time (e.g., 2-4 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-Akt.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total Akt as a loading control.
-
Quantify the band intensities to determine the concentration-dependent inhibition of Akt phosphorylation.[3]
Cell Proliferation Assay
This protocol describes a method to evaluate the anti-proliferative effect of a test compound on cancer cells.
Materials:
-
Cancer cell line (e.g., SU-DHL-6)
-
Cell culture medium and supplements
-
Test compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well plates
Procedure:
-
Seed cells at a specific density in a 96-well plate.
-
After 24 hours, treat the cells with a range of concentrations of the test compound.
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 value.[3]
Visualizations
Caption: PI3Kδ signaling pathway and the point of inhibition.
Caption: General workflow for evaluating PI3Kδ inhibitors.
Caption: ATP-competitive inhibition of PI3Kδ.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulating the PI3K Signalling Pathway in Activated PI3K Delta Syndrome: a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrido[3,2-d]pyrimidine-2,4-diol | 37538-68-4 | Benchchem [benchchem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a Potent, Selective, and Orally Available PI3Kδ Inhibitor for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3Kγδ inhibition suppresses key disease features in a rat model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of Pyrido[3,2-d]pyrimidine-2,4-diol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activity of Pyrido[3,2-d]pyrimidine-2,4-diol derivatives. The methodologies are based on established assays for related pyridopyrimidine compounds and are tailored for the evaluation of this specific chemical scaffold, which has shown potential as inhibitors of key cellular signaling pathways.
Overview of Potential Biological Activities
Pyrido[3,2-d]pyrimidine derivatives have been identified as potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme in cellular signaling pathways that regulate cell survival, proliferation, and differentiation.[1][2] Inhibition of the PI3K/Akt signaling pathway is a promising strategy for the treatment of hematologic malignancies and inflammatory diseases. The protocols outlined below are designed to assess the inhibitory potential of this compound derivatives on this pathway and to evaluate their broader cytotoxic effects on cancer cell lines.
Data Presentation: Summary of Reported Activities of Related Compounds
To provide a context for the evaluation of new this compound derivatives, the following table summarizes the in vitro activities of structurally related compounds.
| Compound Class | Target | Assay | Cell Line | IC50 | Reference |
| Pyrido[3,2-d]pyrimidine derivative (S5) | PI3Kδ | Enzyme Activity | - | 2.82 nM | [1] |
| Pyrido[3,2-d]pyrimidine derivative (S5) | - | Antiproliferation | SU-DHL-6 | 0.035 µM | [1] |
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivative (10e) | p110α | Enzyme Activity | - | ~3.5 nM (approx. 400x more potent than 2a) | [3] |
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine (2a) | p110α | Enzyme Activity | - | 1.4 µM | [3] |
Experimental Protocols
PI3Kδ Enzyme Inhibition Assay
This protocol describes a biochemical assay to determine the in vitro inhibitory activity of test compounds against the PI3Kδ enzyme.
Workflow Diagram:
Caption: Workflow for the in vitro PI3Kδ enzyme inhibition assay.
Materials:
-
Recombinant human PI3Kδ enzyme
-
PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
384-well white plates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of PI3Kδ enzyme solution to each well.
-
Initiate the reaction by adding 5 µL of a solution containing PIP2 substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This protocol is for assessing the cytotoxic effects of the test compounds on cancer cell lines.
Workflow Diagram:
Caption: Workflow for the cell proliferation (MTT) assay.
Materials:
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds dissolved in DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilizing solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Akt Phosphorylation
This protocol is to assess the inhibition of the PI3K pathway by measuring the phosphorylation of its downstream effector, Akt.
Workflow Diagram:
Caption: Workflow for Western blot analysis of Akt phosphorylation.
Materials:
-
Cancer cell line (e.g., SU-DHL-6)
-
Complete cell culture medium
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated Akt levels to total Akt and the loading control (β-actin).
Signaling Pathway
The following diagram illustrates the PI3K/Akt signaling pathway, which is a key target of many Pyrido[3,2-d]pyrimidine derivatives.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of Pyrido[3,2-d]pyrimidine derivatives.
References
- 1. Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of pyrido [2,3-d]pyrimidine and pyrido[2,3-d] [1,2,4]triazolo[4,3-a]pyrimidine derivatives that induce apoptosis through G1 cell-cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pyrido[3,2-d]pyrimidine-2,4-diol for Kinase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. This has made protein kinases significant targets for therapeutic intervention. The pyridopyrimidine scaffold has emerged as a privileged structure in the design of kinase inhibitors. Specifically, derivatives of Pyrido[3,2-d]pyrimidine have demonstrated potent inhibitory activity against various kinases, positioning them as promising candidates for further drug development.
These application notes provide a comprehensive overview of the use of Pyrido[3,2-d]pyrimidine derivatives in kinase inhibition studies. Included are summaries of inhibitory activities, detailed experimental protocols for in vitro and cell-based assays, and visualizations of relevant signaling pathways and experimental workflows. While data for the parent compound, Pyrido[3,2-d]pyrimidine-2,4-diol, is limited in the public domain, the provided data on its derivatives serve as a strong rationale for its investigation and as a guide for experimental design.
Data Presentation: Kinase Inhibitory Activity of Pyrido[3,2-d]pyrimidine Derivatives
The following tables summarize the reported in vitro and cellular activities of various Pyrido[3,2-d]pyrimidine derivatives, demonstrating their potential as potent kinase inhibitors.
Table 1: In Vitro Kinase Inhibition
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| S5 | PI3Kδ | 2.82 | Idelalisib | - |
| 3b | KDR (VEGFR-2) | - | Semaxanib | - |
| 3i | KDR (VEGFR-2) | - | Semaxanib | - |
| 3j | KDR (VEGFR-2) | - | Semaxanib | - |
| 4 | PIM-1 | 11.4 | Staurosporine | 16.7 |
| 10 | PIM-1 | 17.2 | Staurosporine | 16.7 |
| 14m | MEK | - | - | - |
| 14m | ERK | - | - | - |
Note: "-" indicates data not specified in the provided search results. IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Cellular Anti-proliferative Activity
| Compound ID | Cell Line | Assay Type | IC50 (µM) |
| S5 | SU-DHL-6 | MTT Assay | 0.035 |
| 4 | MCF-7 | - | 0.57 |
| 4 | HepG2 | - | 1.13 |
| 11 | MCF-7 | - | 1.31 |
| 11 | HepG2 | - | 0.99 |
| 14m | MCF-7 | - | - |
| 14m | A375 | - | - |
| 14m | SK-MEL-2 | - | - |
| 14m | SK-HEP-1 | - | - |
Note: "-" indicates data not specified in the provided search results. Cell lines represent different types of cancer.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in their investigation of this compound and its derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a luminescent ADP detection assay to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[1][2][3]
Materials:
-
Kinase of interest (e.g., PI3Kδ, VEGFR-2)
-
Kinase substrate
-
This compound or derivative compound
-
ATP
-
Kinase buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound compound in the appropriate solvent (e.g., DMSO).
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of the kinase solution (containing the kinase in kinase buffer).
-
Add 2.5 µL of the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of a mixture of ATP and the substrate to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
-
-
Terminate Kinase Reaction and Deplete ATP:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Anti-proliferative Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Materials:
-
Cancer cell line of interest (e.g., SU-DHL-6, MCF-7)
-
Complete cell culture medium
-
This compound or derivative compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear flat-bottom plates
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC50 value.
-
Protocol 3: Western Blot Analysis of Kinase Pathway Inhibition
This protocol is used to detect changes in the phosphorylation status of key proteins in a signaling pathway following treatment with a kinase inhibitor.[4][5][6][7][8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or derivative compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the this compound compound at various concentrations for a specified time. Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To analyze total protein levels as a loading control, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-total-Akt).
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the phospho-protein band to the total protein band to determine the relative level of phosphorylation.
-
Compare the phosphorylation levels in the treated samples to the control to assess the inhibitory effect of the compound.
-
Visualizations
Signaling Pathway Diagram
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. ulab360.com [ulab360.com]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 4. Western blot analysis and kinase activity assays [bio-protocol.org]
- 5. Detection of ATP competitive protein kinase inhibition by Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abcam.cn [abcam.cn]
- 7. tandfonline.com [tandfonline.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Functionalization of Pyrido[3,2-d]pyrimidine-2,4-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the chemical modification of the Pyrido[3,2-d]pyrimidine-2,4-diol core structure. The protocols outlined herein describe the key transformation of the diol to a versatile dichloro intermediate, followed by various functionalization strategies including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These methods are essential for the synthesis of diverse libraries of Pyrido[3,2-d]pyrimidine derivatives for applications in drug discovery and medicinal chemistry.
Overview of Functionalization Strategy
The primary route for the functionalization of this compound involves a two-step process. The initial step is the conversion of the diol to the more reactive 2,4-dichloro-pyrido[3,2-d]pyrimidine intermediate. This intermediate is then subjected to a variety of regioselective functionalization reactions at the C2 and C4 positions.
Caption: General workflow for the functionalization of this compound.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichloro-pyrido[3,2-d]pyrimidine
This protocol describes the conversion of this compound to 2,4-dichloro-pyrido[3,2-d]pyrimidine, a key intermediate for subsequent functionalization reactions. The procedure is adapted from established methods for the chlorination of analogous hydroxypyrimidines.[1][2]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline or Pyridine
-
Crushed ice
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.
-
Add a catalytic amount of N,N-dimethylaniline or pyridine (0.1-0.2 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. Caution: This is a highly exothermic reaction.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2,4-dichloro-pyrido[3,2-d]pyrimidine.
Caption: Step-by-step workflow for the synthesis of 2,4-dichloro-pyrido[3,2-d]pyrimidine.
Protocol 2: Regioselective C4-Amination of 2,4-Dichloro-pyrido[3,2-d]pyrimidine (SNAr Reaction)
This protocol details the regioselective substitution of the chlorine atom at the C4 position with a primary or secondary amine. The C4 position is generally more susceptible to nucleophilic attack than the C2 position in dichloropyrimidines.
Materials:
-
2,4-Dichloro-pyrido[3,2-d]pyrimidine
-
Primary or secondary amine (1.0-1.2 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 eq)
-
Anhydrous solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve 2,4-dichloro-pyrido[3,2-d]pyrimidine (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the amine (1.0-1.2 eq) to the solution.
-
Add the base (DIPEA or TEA, 1.5-2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., DCM or EtOAc).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the 2-chloro-4-amino-pyrido[3,2-d]pyrimidine derivative.
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4
This protocol describes the formation of a carbon-carbon bond at the C4 position by coupling the 2-chloro-4-substituted intermediate with a boronic acid.
Materials:
-
2-Chloro-4-amino-pyrido[3,2-d]pyrimidine derivative (from Protocol 2) or 2,4-dichloro-pyrido[3,2-d]pyrimidine
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.1 eq)
-
Base, e.g., Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0-3.0 eq)
-
Solvent system, e.g., Toluene/Ethanol/Water or Dioxane/Water
-
Round-bottom flask with reflux condenser
-
Nitrogen or Argon atmosphere
Procedure:
-
To a degassed solution of the 2-chloro-pyrido[3,2-d]pyrimidine derivative (1.0 eq) in the chosen solvent system, add the boronic acid (1.2-1.5 eq) and the base (2.0-3.0 eq).
-
Add the palladium catalyst [Pd(PPh₃)₄] (0.05-0.1 eq).
-
Heat the reaction mixture to reflux (80-110 °C) under an inert atmosphere. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Add water and extract with an organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the C4-arylated or heteroarylated product.
Protocol 4: Palladium-Catalyzed Buchwald-Hartwig Amination at C2
This protocol allows for the introduction of an amino group at the C2 position, which is generally less reactive than C4 in SNAr reactions.
Materials:
-
4-Substituted-2-chloro-pyrido[3,2-d]pyrimidine derivative
-
Primary or secondary amine (1.1-1.5 eq)
-
Palladium catalyst, e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02-0.05 eq)
-
Ligand, e.g., Xantphos or BINAP (0.04-0.1 eq)
-
Base, e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 eq)
-
Anhydrous Toluene or Dioxane
-
Schlenk tube or sealed reaction vessel
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the 4-substituted-2-chloro-pyrido[3,2-d]pyrimidine (1.0 eq), the palladium catalyst, the ligand, and the base.
-
Add the anhydrous solvent, followed by the amine (1.1-1.5 eq).
-
Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., EtOAc) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Comparison of Functionalization Methods
The following tables summarize typical reaction conditions and yields for the functionalization of the Pyrido[3,2-d]pyrimidine core.
Table 1: Chlorination of this compound Analogs
| Starting Material | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Thieno[3,2-d]pyrimidine-2,4-diol | POCl₃ | DMF | - | 120 | 3 | - | [2] |
| 2,4-Dihydroxy-5-bromopyrimidine | POCl₃ | Pyridine | - | Reflux | - | 90.5 | [1] |
| 2,4-Dihydroxy-6-methylpyrimidine | POCl₃ | Pyridine | - | Reflux | - | 88 | [1] |
Table 2: C4-Amination of 2,4-Dichloropyrido[3,2-d]pyrimidine Analogs
| Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Various primary/secondary amines | DIPEA | MeCN | RT-60 | 2-16 | 60-95 | General | | Diethylamine | TEA | CHCl₃ | 40 | 3 | - |[3] | | Triethylamine | - | CHCl₃ | RT | 1 | - |[3] |
Table 3: C4-Suzuki-Miyaura Coupling of 2-Chloro-pyrido[3,2-d]pyrimidine Derivatives
| Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 110 | - | Good | [4] |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH | 110 | 2 | 83 | [4] |
| Various aryl/heteroaryl | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Doxane | 100 | 0.25 | 70-95 | [5] |
Table 4: C2-Buchwald-Hartwig Amination of 4-Substituted-2-chloropyridopyrimidines
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Anilines | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | 70-90 | General |
| Heterocyclic amines | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 110 | 16 | 65-85 | General |
| Various anilines | Pd(OAc)₂/DavePhos | NaOtBu | Toluene | 100 | 1-3 | 80-98 | [6] |
Reaction Pathway Visualizations
Caption: A typical sequential functionalization strategy for 2,4-dichloro-pyrido[3,2-d]pyrimidine.
Caption: An alternative route involving initial C4-arylation followed by C2-amination.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Pyrido[3,2-d]pyrimidine-2,4-diol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. This document focuses on the application of Pyrido[3,2-d]pyrimidine-2,4-diol and its tautomeric form, Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, in drug discovery. While direct studies on the diol form are limited, extensive research on its closely related analogs, particularly as kinase inhibitors, provides a strong rationale for its potential as a valuable pharmacophore in the development of novel therapeutics, especially in oncology.
Derivatives of the closely related pyrido[2,3-d]pyrimidine have shown potent inhibitory activity against various kinases, including eukaryotic Elongation Factor-2 Kinase (eEF-2K) and components of the RAF-MEK-ERK signaling pathway.[1][2] Furthermore, pyrido[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of phosphatidylinositol 3-kinase delta (PI3Kδ), a key target in hematologic malignancies.[3]
These findings underscore the potential of the this compound core in designing selective and potent inhibitors for various therapeutic targets.
Key Applications in Drug Discovery
The primary application of the pyrido[3,2-d]pyrimidine scaffold, including its 2,4-dione derivatives, lies in the development of kinase inhibitors for the treatment of cancer. The structural features of this scaffold allow for critical interactions within the ATP-binding pocket of various kinases.
Anticancer Activity
Kinase Inhibition: The pyrido[3,2-d]pyrimidine nucleus serves as a versatile backbone for the design of inhibitors targeting key kinases in oncogenic signaling pathways.
-
PI3Kδ Inhibition: Derivatives of pyrido[3,2-d]pyrimidine have demonstrated high potency and selectivity for the δ isoform of PI3K.[3] Inhibition of PI3Kδ disrupts signaling pathways crucial for the survival and proliferation of certain cancer cells, particularly in hematological malignancies.
-
eEF-2K Inhibition: The related pyrido[2,3-d]pyrimidine-2,4-dione scaffold has been successfully utilized to develop inhibitors of eEF-2K, a kinase involved in protein synthesis and cell survival under stress conditions.[2]
-
RAF-MEK-ERK Pathway Blockade: Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been shown to block the RAF-MEK-ERK signaling pathway, which is constitutively activated in many tumors.[1]
Quantitative Data Summary
The following tables summarize the biological activity of representative pyrido[3,2-d]pyrimidine and pyrido[2,3-d]pyrimidine-2,4-dione derivatives.
Table 1: PI3Kδ Inhibitory Activity of a Pyrido[3,2-d]pyrimidine Derivative
| Compound | Target | IC50 (nM) | Cell-based Assay | Cell Line | IC50 (µM) |
| S5 | PI3Kδ | 2.82 | Antiproliferation | SU-DHL-6 | 0.035 |
Data extracted from a study on novel pyrido[3,2-d]pyrimidine derivatives.[3]
Table 2: eEF-2K Inhibitory Activity of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives
| Compound | Target | IC50 (nM) |
| 6 | eEF-2K | 420 |
| 9 | eEF-2K | 930 |
Data from a study on pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors.[2]
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway
The diagram below illustrates the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival, which is a key target for pyrido[3,2-d]pyrimidine derivatives.
References
- 1. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Novel Therapeutics with Pyrido[3,2-d]pyrimidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the therapeutic potential of Pyrido[3,2-d]pyrimidine scaffolds, along with detailed protocols for their synthesis and biological evaluation. This document is intended to serve as a practical guide for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.
Introduction to Pyrido[3,2-d]pyrimidine Scaffolds
The Pyrido[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its rigid, planar structure provides a unique framework for designing molecules that can selectively interact with various biological targets. This scaffold has been successfully employed in the development of inhibitors for several key enzymes implicated in diseases such as cancer, inflammatory disorders, and neurodegenerative conditions.
Notably, derivatives of Pyrido[3,2-d]pyrimidine have shown potent inhibitory activity against protein kinases, including Phosphoinositide 3-kinase delta (PI3Kδ), Hematopoietic Progenitor Kinase 1 (HPK1), and Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] Furthermore, this scaffold has been explored for the development of multi-targeting agents for complex diseases like Alzheimer's. The chemical tractability of the Pyrido[3,2-d]pyrimidine core allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.
Quantitative Data Summary
The following tables summarize the in vitro activities of selected Pyrido[3,2-d]pyrimidine derivatives against various biological targets.
Table 1: Kinase Inhibitory Activity of Pyrido[3,2-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay | Cell Line | IC50 (µM) | Reference |
| S5 | PI3Kδ | 2.82 | Antiproliferation | SU-DHL-6 | 0.035 | [1] |
| A1 | PI3Kδ | <1 | Antiproliferation | SU-DHL-6 | Not Reported | [3] |
| A5 | PI3Kδ | <1 | Antiproliferation | SU-DHL-6 | Not Reported | [3] |
| A7 | PI3Kδ | <1 | Antiproliferation | SU-DHL-6 | Not Reported | [3] |
| 10q | ATR | Not Reported | Antiproliferation (in combination with AZD1390) | HT-29 | Moderate Inhibition | |
| M074-2865 | HPK1 | 2930 | Not Reported | Not Applicable | Not Applicable |
Table 2: Activity of Pyrido[3,2-d]pyrimidine Derivatives in Alzheimer's Disease Models
| Compound ID | Target/Assay | IC50 / Activity | Reference |
| 10b | Aβ40 Aggregation Inhibition | 1.1 µM | |
| 10b | Cholinesterase (ChE) Inhibition | Dual Inhibitor | |
| 10b | Iron Chelation | 23.6% at 50 µM |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by Pyrido[3,2-d]pyrimidine derivatives and a general workflow for their evaluation.
References
- 1. Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Pyrido[3,2-d]pyrimidine-2,4-diol in Enzyme Mechanism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. These compounds are of particular interest as inhibitors of key enzymes involved in cell proliferation and signaling pathways, such as Dihydrofolate Reductase (DHFR) and Phosphoinositide 3-kinases (PI3Ks). This document provides detailed information on the application of Pyrido[3,2-d]pyrimidine-2,4-diol and its derivatives in enzyme mechanism studies, including quantitative data on enzyme inhibition, detailed experimental protocols, and visualizations of relevant pathways and workflows.
This compound exists in tautomeric equilibrium with Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione. This keto-enol tautomerism can play a crucial role in the interaction of these molecules with the active sites of enzymes. While the 2,4-diamino derivatives of the pyrido[3,2-d]pyrimidine scaffold have been more extensively studied, the 2,4-diol (or dione) form represents an important area for investigation in drug discovery.
Target Enzymes and Signaling Pathways
Dihydrofolate Reductase (DHFR)
DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins. Inhibition of DHFR disrupts DNA synthesis, leading to cell death. This makes DHFR a well-established target for anticancer and antimicrobial drugs.[1][2] Pyrido[3,2-d]pyrimidine derivatives, acting as antifolates, compete with the natural substrate, dihydrofolate, for binding to the active site of DHFR.[1]
DHFR Catalyzed Reaction and Inhibition
Caption: Inhibition of DHFR by Pyrido[3,2-d]pyrimidine derivatives blocks DNA synthesis.
Phosphoinositide 3-kinase delta (PI3Kδ)
PI3Kδ is a lipid kinase that plays a critical role in the activation and function of immune cells, particularly B-cells.[3] It is a member of the Class I PI3K family and is involved in the PI3K/AKT/mTOR signaling pathway, which regulates cell survival, proliferation, and differentiation.[3] Dysregulation of the PI3Kδ pathway is implicated in various hematological malignancies and inflammatory diseases.[3] Pyrido[3,2-d]pyrimidine derivatives have been developed as potent and selective inhibitors of PI3Kδ, competing with ATP for the kinase domain's binding site.
PI3Kδ Signaling Pathway and Inhibition
Caption: PI3Kδ inhibition by Pyrido[3,2-d]pyrimidine derivatives disrupts cell survival pathways.
Quantitative Data: Enzyme Inhibition
While direct inhibitory data for this compound is not extensively available in the public domain, the following tables summarize the inhibitory activities of various substituted pyrido[3,2-d]pyrimidine derivatives against DHFR and PI3Kδ. This data highlights the potential of the core scaffold in designing potent enzyme inhibitors.
Table 1: Inhibition of Dihydrofolate Reductase (DHFR) by Pyrido[3,2-d]pyrimidine Derivatives
| Compound ID | Substituents | Target Enzyme | IC50 (µM) | Reference |
| 1 | 2,4-diamino-6-[(3',4'-dimethoxyphenyl)thio]- | Toxoplasma gondii DHFR | 0.01-0.1 | [4] |
| 2 | 2,4-diamino-6-[(2'-methoxyphenyl)sulfonyl]- | Toxoplasma gondii DHFR | 0.1-1.0 | [4] |
| 3 | 2,4-diamino-6-(2',5'-dimethoxyanilino)- | Toxoplasma gondii DHFR | 0.1-1.0 | [4] |
| 4 | 2,4-diamino-6-(N-methyl-3',4'-dimethoxyanilino)- | Pneumocystis carinii DHFR | 0.0023 | [4] |
| 5 | 2,4-diamino-6-(4'-methoxyanilino)- | Pneumocystis carinii DHFR | 90.4 | [4] |
Table 2: Inhibition of PI3Kδ by Pyrido[3,2-d]pyrimidine Derivatives
| Compound ID | Substituents | Target Enzyme | IC50 (nM) | Reference |
| S5 | Specific structure not detailed in abstract | PI3Kδ | 2.82 | [1] |
| 32 | 2-(3-hydroxyphenyl)-4-morpholino-7-(azidomethyl)- | PI3Kα | 3 | [3] |
| Seletalisib | Complex quinoline and pyridine substitutions | PI3Kδ | Potent inhibitor | [5] |
Experimental Protocols
Proposed Synthesis of Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Workflow for Proposed Synthesis
Caption: Proposed synthetic workflow for Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione.
Step 1: Formation of 3-Ureidopicolinic Acid
-
To a stirred suspension of 3-aminopicolinic acid (1 equivalent) in a suitable high-boiling solvent (e.g., nitrobenzene or diphenyl ether), add urea (1.5-2 equivalents).
-
Heat the reaction mixture to 130-150 °C for 2-4 hours. The evolution of ammonia gas should be observed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The intermediate, 3-ureidopicolinic acid, may precipitate. Isolate the solid by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.
Step 2: Cyclization to Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
-
The crude 3-ureidopicolinic acid can be cyclized by heating at a higher temperature (180-220 °C) either neat or in a high-boiling solvent.
-
Alternatively, the cyclization can be promoted by treatment with a dehydrating agent such as polyphosphoric acid (PPA) or by heating in a strong acid like sulfuric acid.
-
After cooling, the reaction mixture is poured into ice-water to precipitate the product.
-
The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).
Note: This is a proposed protocol and would require optimization of reaction conditions, solvents, and purification methods.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol is a general method for determining the inhibitory activity of compounds against DHFR by monitoring the decrease in NADPH absorbance at 340 nm.
DHFR Inhibition Assay Workflow
Caption: Experimental workflow for the DHFR inhibition assay.
Materials:
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
-
Recombinant human DHFR
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Test compound (e.g., this compound) dissolved in DMSO
Procedure:
-
Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations (and a DMSO control), and the DHFR enzyme solution.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a solution of DHF and NADPH.
-
Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes at a constant temperature (e.g., 25 °C).
-
The rate of reaction is determined from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
PI3Kδ Inhibition Assay
This protocol describes a general method for measuring the inhibitory activity of compounds against PI3Kδ using a luminescence-based assay that quantifies ADP production.
PI3Kδ Inhibition Assay Workflow
Caption: Experimental workflow for the PI3Kδ inhibition assay.
Materials:
-
White, opaque 384-well microplate
-
Luminometer
-
Recombinant human PI3Kδ (p110δ/p85α)
-
PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Test compound dissolved in DMSO
Procedure:
-
Prepare a serial dilution of the test compound in kinase assay buffer.
-
In a 384-well plate, add the PI3Kδ enzyme and the test compound at various concentrations (and a DMSO control).
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent, which converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
The pyrido[3,2-d]pyrimidine scaffold is a validated platform for the development of potent inhibitors against clinically relevant enzymes such as DHFR and PI3Kδ. While this compound itself is under-investigated, its structural features and the potent activity of its derivatives suggest it is a valuable compound for further study in enzyme kinetics and as a lead for novel therapeutic agents. The provided protocols offer a starting point for researchers to synthesize and evaluate this and related compounds in their own enzyme mechanism and drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Aminopicolinic acid | C6H6N2O2 | CID 73836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Intramolecular Cyclization of 2-Iodobenzamides: An Efficient Synthesis of 3-Acyl Isoindolin-1-ones and 3-Hydroxy-3-acylisoindolin-1-ones [organic-chemistry.org]
- 5. irl.umsl.edu [irl.umsl.edu]
Troubleshooting & Optimization
Technical Support Center: Pyrido[3,2-d]pyrimidine-2,4-diol Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Pyrido[3,2-d]pyrimidine-2,4-diol.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The primary purification techniques for this compound and related heterocyclic compounds include:
-
Recrystallization: Effective for removing minor impurities, especially if a suitable solvent system can be identified.
-
Column Chromatography: Widely used for separating the target compound from starting materials, by-products, and other impurities. Silica gel is a common stationary phase.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Employed for achieving high purity, particularly for final polishing steps or when dealing with difficult separations.
Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?
A2: While specific impurities depend on the synthetic route, common contaminants may include:
-
Unreacted starting materials.
-
Partially reacted intermediates.
-
By-products from side reactions.
-
Reagents used in the synthesis, such as coupling agents or catalysts.
Q3: My this compound has very low solubility in common organic solvents. How can I purify it?
A3: Low solubility is a known challenge for some pyridopyrimidine derivatives, which are often only soluble in high-boiling point polar aprotic solvents like DMF and DMSO.[1][2] For purification, you can consider the following approaches:
-
Trituration: Suspending the crude product in a solvent in which the impurities are soluble, but the desired product is not.
-
Recrystallization from high-boiling point solvents: Using solvents like DMF, DMSO, or their mixtures with an anti-solvent.
-
Diffusion Crystallization: Dissolving the compound in a good solvent (e.g., DMF) and placing it in a larger chamber containing a miscible anti-solvent (e.g., DCM). The slow diffusion of the anti-solvent can promote the growth of pure crystals.[1][2]
-
Column chromatography with a strong eluent system: A polar mobile phase, potentially with additives like acetic acid or triethylamine, might be necessary to move the compound through the column.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Recovery from Column Chromatography
| Possible Cause | Troubleshooting Step |
| Compound is not eluting from the column. | The solvent system may not be polar enough. Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a DCM/methanol mixture. |
| The compound may be adsorbing irreversibly to the silica gel. Consider using a different stationary phase, such as neutral or basic alumina. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can also help. | |
| Compound streaks or bands are very broad. | The sample may have been loaded in a solvent that is too strong. Dissolve the sample in a minimal amount of a solvent in which it is sparingly soluble and load it onto the column. |
| The column may be overloaded. Use a larger column or reduce the amount of sample loaded. | |
| Co-elution of impurities. | The chosen solvent system may not provide adequate separation. Perform small-scale TLC experiments with different solvent systems to find one with better resolution. A shallower gradient in gradient elution might also improve separation. |
Issue 2: Difficulty with Recrystallization
| Possible Cause | Troubleshooting Step |
| No crystal formation upon cooling. | The solution may not be supersaturated. Concentrate the solution by evaporating some of the solvent. |
| The cooling process may be too rapid. Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer. | |
| Nucleation may be slow. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. | |
| Oiling out instead of crystallization. | The compound's melting point may be lower than the boiling point of the solvent. Try using a lower-boiling point solvent or a mixture of solvents. |
| The compound may be too soluble in the chosen solvent. Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise until turbidity persists. | |
| Low purity after recrystallization. | Impurities may have co-crystallized. Try a different solvent or solvent system for recrystallization. A second recrystallization step may be necessary. |
Quantitative Data Summary
Due to the limited availability of specific experimental data for the purification of this compound in the public domain, the following table provides representative data based on the purification of analogous pyridopyrimidine derivatives. These values should be considered as illustrative examples.
| Purification Method | Starting Purity (crude) | Final Purity | Typical Yield | Common Solvents/Mobile Phases |
| Recrystallization | 80-90% | >95% | 60-80% | DMF/Water, DMSO/Ethanol |
| Column Chromatography (Silica Gel) | 60-80% | >98% | 50-70% | Dichloromethane/Methanol (e.g., 95:5 to 90:10 v/v)[3][4] |
| Preparative HPLC | >90% | >99.5% | 40-60% | Acetonitrile/Water with TFA or Formic Acid |
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks or air bubbles.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DMF or DMSO), then adsorb it onto a small amount of silica gel by evaporating the solvent.
-
Loading: Carefully add the dried, sample-adsorbed silica gel to the top of the packed column.
-
Elution: Begin eluting with the initial mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities. For example, start with 100% DCM and gradually increase the percentage of methanol.[3][4]
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions.
-
Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.
Visualizations
Troubleshooting Workflow for Purification
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Pyrido[3,2-d]pyrimidine-2,4-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Pyrido[3,2-d]pyrimidine-2,4-diol. The following information is designed to offer practical solutions and detailed experimental protocols to address these challenges.
Frequently Asked Questions (FAQs)
Q1: My batch of this compound shows very low solubility in aqueous buffers. What are the initial steps I should take?
A1: Low aqueous solubility is a common challenge for many heterocyclic compounds. The initial steps should involve characterizing the existing material and exploring simple formulation adjustments. We recommend the following:
-
pH Adjustment: Since many drugs are weak acids or bases, their solubility is influenced by pH.[1] Determine the pKa of this compound and test its solubility in a range of pH buffers (e.g., citrate, acetate, phosphate buffers).[1] For acidic compounds, solubility generally increases at pH values above the pKa, while for basic compounds, it increases at pH values below the pKa.[2]
-
Co-solvents: The addition of a water-miscible solvent, or co-solvent, can significantly increase the solubility of poorly soluble drugs.[3][4] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[4]
-
Salt Formation: If the compound is ionizable, forming a salt is a simple and effective method to increase solubility.[1][3]
Q2: I have tried adjusting the pH and using common co-solvents, but the solubility of this compound is still insufficient for my in vitro assays. What are the next steps?
A2: If basic formulation approaches are not sufficient, more advanced techniques should be considered. These can be broadly categorized into physical and chemical modifications, as well as more complex formulation strategies.
-
Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate.[4][5][6] Techniques include micronization and the formation of nanosuspensions.[6][7] Nanosuspensions are particularly promising for efficiently delivering poorly water-soluble drugs.[7]
-
Solid Dispersions: Dispersing the drug in a water-soluble carrier, such as a polymer, can enhance its solubility and dissolution rate.[1] Common methods for preparing solid dispersions include spray drying and hot-melt extrusion.[1][8]
-
Complexation: The use of complexing agents like cyclodextrins can encapsulate the drug molecule, thereby increasing its solubility.[5][8] Manufacturing methods for cyclodextrin complexes include kneading, coprecipitation, freeze-drying, and spray drying.[5]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems can be highly effective.[5] These include simple oil solutions and self-emulsifying drug delivery systems (SEDDS), which form fine emulsions in aqueous environments.[5][8]
Q3: Are there any chemical modifications I can make to the this compound molecule itself to improve its solubility?
A3: Yes, structural modification can be a powerful approach, although it requires medicinal chemistry expertise to avoid impacting the compound's biological activity.
-
Introduction of Polar Groups: Adding polar functional groups, such as hydroxyl, amino, or carboxylic acid termini, can improve the interaction of the molecule with water and thus enhance solubility.[9][10]
-
Prodrugs: A prodrug is a bioreversible derivative of a drug molecule.[7] Synthesizing a more water-soluble prodrug that is converted to the active parent drug in vivo is a successful strategy.[1][7] Phosphate esters are a common approach to increase the aqueous solubility of hydrophobic drugs.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low solubility in neutral aqueous buffer | The compound is a weak acid or base. | Determine the pKa and test solubility in a range of pH buffers.[1][2] |
| High lipophilicity of the compound. | Consider using co-solvents or surfactants.[3][4] | |
| Crystalline nature of the solid form. | Investigate different polymorphic forms or create an amorphous solid dispersion.[7] | |
| Precipitation upon dilution of a stock solution | The compound is supersaturated in the final medium. | Use a formulation strategy that enhances stability, such as cyclodextrin complexation or a lipid-based formulation.[5][8] |
| Change in pH upon dilution. | Ensure the final solution is adequately buffered. | |
| Poor oral bioavailability in animal studies despite in vitro solubility enhancement | Poor membrane permeability. | Investigate the Biopharmaceutics Classification System (BCS) class of the compound. For Class IV drugs (low solubility, low permeability), formulation strategies need to address both issues simultaneously.[5] |
| In vivo precipitation. | Consider supersaturating formulation systems or lipid-based approaches.[5] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This method determines the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound
-
Buffer solutions of various pH values
-
Scintillation vials
-
Orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a scintillation vial.
-
Add a known volume of the desired buffer solution.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[11]
-
After shaking, centrifuge the samples to separate the undissolved solid.
-
Carefully remove an aliquot of the supernatant.
-
Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[2]
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Materials:
-
This compound
-
Water-soluble polymer (e.g., PVP, PEG)
-
Organic solvent (in which both the drug and polymer are soluble)
-
Rotary evaporator
Procedure:
-
Dissolve a known amount of this compound and the chosen polymer in a suitable organic solvent.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion under vacuum to remove any residual solvent.
-
Scrape the solid dispersion from the flask and store it in a desiccator.
-
Characterize the solid dispersion for its dissolution properties and compare it to the pure drug.
Visualizations
References
- 1. chemrealm.com [chemrealm.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Optimizing Reaction Conditions for Pyrido[3,2-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Pyrido[3,2-d]pyrimidine derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
Issue 1: Low Yield in Cyclocondensation Step
Question: We are experiencing low yields during the initial cyclocondensation reaction to form the Pyrido[3,2-d]pyrimidine core. What are the common causes and potential solutions?
Answer: Low yields in the cyclocondensation step are a frequent challenge. Several factors can contribute to this issue. Here's a breakdown of potential causes and troubleshooting strategies:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction temperature in small increments. For instance, in some multi-component reactions, microwave irradiation has been shown to significantly reduce reaction times and improve yields.[1][2][3]
-
-
Suboptimal Catalyst: The choice and amount of catalyst are crucial.
-
Solution: Screen different catalysts. While some reactions proceed without a catalyst, acidic or basic catalysts can significantly improve yields. For example, in the synthesis of certain Pyrido[2,3-d]pyrimidine derivatives, diammonium hydrogen phosphate (DAHP) has been used effectively in aqueous media.[4] Experiment with varying the catalyst loading to find the optimal concentration.
-
-
Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and solubility of starting materials.
-
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.
-
Solution: Lowering the reaction temperature might help to minimize the formation of side products. Careful control of the stoichiometry of the reactants is also important.
-
| Parameter | Recommendation | Rationale |
| Reaction Time | Monitor by TLC/LC-MS until starting material is consumed | Ensures the reaction goes to completion. |
| Temperature | Incremental increase or use of microwave irradiation | Can increase reaction rate, but monitor for side product formation. |
| Catalyst | Screen acidic, basic, or phase-transfer catalysts | The optimal catalyst is highly dependent on the specific substrates. |
| Solvent | Test solvents with varying polarities (e.g., EtOH, DMF, Dioxane) | Affects solubility of reactants and can influence the reaction pathway. |
Issue 2: Difficulty in Purification of the Final Product
Question: We are struggling with the purification of our final Pyrido[3,2-d]pyrimidine derivative. What are some common impurities and effective purification strategies?
Answer: Purification can be challenging due to the presence of unreacted starting materials, reagents, and side products.
-
Common Impurities:
-
Unreacted starting materials or intermediates.
-
Catalyst residues.
-
Side products from undesired reactions.
-
-
Purification Strategies:
-
Column Chromatography: This is the most common method. A careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase is critical. A gradient elution is often necessary to separate the product from closely related impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity.
-
Preparative HPLC: For difficult separations or to obtain highly pure material for biological testing, preparative High-Performance Liquid Chromatography (HPLC) may be required.
-
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the synthesis of the Pyrido[3,2-d]pyrimidine core?
A1: A common approach involves the condensation of a substituted aminopyridine with a pyrimidine precursor. For example, the synthesis of 2,4,7-trisubstituted Pyrido[3,2-d]pyrimidines can start from a 2,4,7-trichloropyrido[3,2-d]pyrimidine intermediate.[7] Another strategy involves multi-component reactions, for instance, using 4(6)-aminouracil, malononitrile, and aromatic aldehydes.[4]
Q2: How can I introduce substituents at specific positions of the Pyrido[3,2-d]pyrimidine ring?
A2: Substituents can be introduced either by using appropriately substituted starting materials or by post-synthetic modification of the heterocyclic core. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for introducing aryl, heteroaryl, and amino groups at specific positions, provided a suitable leaving group (e.g., a halogen) is present on the Pyrido[3,2-d]pyrimidine core.[8][9][10] For example, a 2,4,7-trichloropyrido[3,2-d]pyrimidine can be selectively functionalized at each position.[7]
Q3: What is the significance of Pyrido[3,2-d]pyrimidine derivatives in drug development?
A3: Pyrido[3,2-d]pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. Many derivatives have been identified as potent inhibitors of various kinases, which are key enzymes in cellular signaling pathways often dysregulated in diseases like cancer.[6][7] For instance, Seletalisib is a selective inhibitor of the PI3Kδ isoform and has been investigated for the treatment of hematological tumors and autoimmune diseases.[11] The scaffold is considered a "privileged structure" in drug discovery.
Experimental Protocols
General Procedure for the Synthesis of 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidines
This protocol is based on the synthesis of novel PI3K/mTOR inhibitors.[7]
-
Starting Material: 2,4,7-trichloropyrido[3,2-d]pyrimidine.
-
Step 1: Nucleophilic Aromatic Substitution at C4: React the trichlorinated starting material with a nucleophile, such as morpholine, in a suitable solvent like ethanol at room temperature. This reaction is typically selective for the C4 position.
-
Step 2: Suzuki-Miyaura Coupling at C2: The resulting 2,7-dichloro-4-morpholinopyrido[3,2-d]pyrimidine is then subjected to a Suzuki-Miyaura cross-coupling reaction with a boronic acid or ester (e.g., 3-hydroxyphenyl boronic acid) to introduce a substituent at the C2 position. This reaction is typically carried out using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent mixture like dioxane/water, often under microwave irradiation to reduce reaction times.
-
Step 3: Further Functionalization at C7: The remaining chloro-substituent at the C7 position can be further modified using various palladium-catalyzed cross-coupling reactions or other nucleophilic substitution reactions to introduce a third point of diversity.
-
Purification: The final product is typically purified by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling at C6 of a Related Pyridopyrazolopyrimidine System[8]
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 45 |
| 2 | PdCl₂(dppf) | - | K₂CO₃ | Dioxane | 150 (MW) | 52 |
| 3 | Pd(OAc)₂ | XantPhos | K₂CO₃ | Dioxane | 150 (MW) | 63 |
MW = Microwave irradiation
Visualizations
Experimental Workflow for the Synthesis of Trisubstituted Pyrido[3,2-d]pyrimidines
Caption: Synthesis of trisubstituted Pyrido[3,2-d]pyrimidines.
PI3K/Akt/mTOR Signaling Pathway and Inhibition by Pyrido[3,2-d]pyrimidine Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. A one-pot microwave-assisted synthesis of pyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merit.url.edu [merit.url.edu]
- 4. An Efficient Synthesis of Pyrido[2,3-<i>d</i>]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [file.scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. discovery-of-novel-pyrido-3-2-d-pyrimidine-derivatives-as-selective-and-potent-pi3k-inhibitors - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Characterization of Pyrido[3,2-d]pyrimidine-2,4-diol Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrido[3,2-d]pyrimidine-2,4-diol analogs. The information is designed to address common characterization challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected tautomeric forms of this compound and how do they affect characterization?
A1: this compound can exist in several tautomeric forms, primarily the dioxo, diol, and keto-enol forms. The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and pH. This tautomerism can lead to complex NMR spectra with multiple sets of signals, making interpretation challenging. It is crucial to consider the possibility of tautomeric mixtures when analyzing spectral data. For instance, in related pyridopyrimidine systems, azide-tetrazole tautomerism has been observed and studied using variable temperature 1H NMR, revealing that the tetrazole form can be favored.
Q2: I am observing poor solubility of my this compound analog in common NMR solvents. What can I do?
A2: Low solubility in organic solvents is a known issue for some pyridopyrimidine derivatives, often attributed to strong intermolecular hydrogen bonding. Here are a few troubleshooting steps:
-
Solvent Selection: Test a range of deuterated solvents with varying polarities. While common solvents like CDCl₃ and DMSO-d₆ are standard, consider alternatives like DMF-d₇, or mixtures of solvents. For some pyrimidine derivatives, the order of solubility has been observed as DMF > methanol > CCl₄.
-
Temperature: Gently warming the NMR tube may improve solubility. However, be cautious as this can also affect tautomeric equilibria.
-
Sample Preparation: Ensure your sample is highly pure, as impurities can sometimes reduce solubility. Lyophilizing the sample from an appropriate solvent can sometimes yield a more soluble amorphous form.
-
Chemical Modification: If derivatization is an option for your research, introducing solubilizing groups at non-critical positions of the molecule can significantly improve solubility.
Q3: My mass spectrum for a this compound analog is showing unexpected fragmentation patterns. How can I interpret it?
A3: The fragmentation of pyridopyrimidines in mass spectrometry can be complex. The fragmentation pathways are influenced by the substitution pattern and the position of the nitrogen atoms. Common fragmentation patterns for related pyrimidine structures involve the initial loss of small molecules like CO, HCN, or radicals from substituents. The pyrimidine ring itself can also undergo cleavage. It is helpful to compare your spectrum with data from closely related, well-characterized analogs if available. For pyrimidinethiones, for example, characteristic fragments are formed by the successive loss of functional groups followed by the decomposition of the heterocyclic rings.
Troubleshooting Guides
NMR Spectra Interpretation
Problem: Broad or multiple peaks in ¹H or ¹³C NMR spectra, making assignment difficult.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Tautomerism | Run NMR experiments at different temperatures to observe any changes in the equilibrium. 2D NMR techniques like HSQC and HMBC can help in correlating protons and carbons of different tautomers. |
| Aggregation | Dilute the sample. Aggregation is concentration-dependent and diluting the sample may result in sharper signals. |
| Paramagnetic Impurities | If your sample is suspected to contain trace metal impurities, adding a chelating agent like EDTA (a small amount) can sometimes sharpen the signals. |
| Slow Conformational Exchange | Variable temperature NMR can also help identify and characterize conformational isomers that are slowly interconverting on the NMR timescale. |
Synthesis and Purification
Problem: Difficulty in synthesizing the target this compound analog.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Poor Reactivity of Starting Materials | Ensure the purity of your starting materials. Consider using a more active catalyst or increasing the reaction temperature and time. Microwave-assisted synthesis has been shown to be effective for some pyridopyrimidine derivatives. |
| Side Reactions | Analyze the crude reaction mixture by LC-MS to identify major byproducts. This can provide insights into competing reaction pathways and help in optimizing the reaction conditions (e.g., temperature, solvent, stoichiometry of reagents). |
| Difficult Purification | If column chromatography is not effective, consider recrystallization from a suitable solvent or solvent mixture. In some cases, derivatization to a more easily purifiable intermediate followed by deprotection can be a viable strategy. |
Quantitative Data
Note: Specific quantitative data for this compound is limited in the public domain. The following tables provide data for the closely related isomer, Pyrido[2,3-d]pyrimidine-2,4-dione, which can serve as a reference. Researchers should be aware that the position of the nitrogen atom in the pyridine ring will influence the spectral data.
Table 1: Representative ¹H NMR and ¹³C NMR Data for Pyrido[2,3-d]pyrimidine-2,4-dione Analogs
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 7-amino-1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide | DMSO-d₆ | 8.58 (s, 1H), 8.24 (brs, 2H), 7.37 (brs, 2H), 4.17 (q, J = 6.9 Hz, 2H), 3.92 (q, J = 7.0 Hz, 2H), 1.19 (t, J = 6.9 Hz, 3H), 1.13 (t, J = 6.9 Hz, 3H) | 168.8, 161.5, 159.7, 151.8, 150.3, 138.6, 105.5, 99.1, 36.7, 35.8, 13.1 | [1] |
| 7-amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | DMSO-d₆ | 8.32 (s, 1H), 7.80 (brs, 2H), 3.86 (m, 2H), 2.74 (m, 1H), 1.37–0.90 (m, 5H), 0.89–0.57 (m, 2H) | Not Reported | [1] |
Table 2: Mass Spectrometry Data for Pyrido[2,3-d]pyrimidine-2,4-dione
| Ionization Mode | m/z (Relative Intensity) | Reference |
| Electron Impact (EI) | 163 (100), 135 (15), 107 (10), 79 (20) | [2] |
Experimental Protocols
General Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound analog in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, DMF-d₇).
-
¹H NMR: Acquire a standard ¹H NMR spectrum. Pay attention to the chemical shifts and multiplicities of the aromatic protons and any substituent protons. Note the presence of any broad peaks which might indicate exchange processes (e.g., tautomerism, proton exchange with residual water).
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide information on the number of unique carbon atoms in the molecule.
-
2D NMR (if necessary): If the 1D spectra are complex, perform 2D NMR experiments such as COSY (to identify proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations). These experiments are invaluable for unambiguous structure elucidation, especially in the presence of tautomers.
-
Variable Temperature (VT) NMR: If tautomerism or dynamic processes are suspected, acquire a series of ¹H NMR spectra at different temperatures (e.g., from 25°C to 100°C). Changes in the relative intensities of peaks can confirm the presence of an equilibrium and may allow for the determination of thermodynamic parameters.
General Protocol for Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Choose an appropriate ionization method. Electron Impact (EI) is useful for providing fragmentation information for structural elucidation. Electrospray Ionization (ESI) is a softer ionization technique that is often used to determine the molecular weight of the compound (as [M+H]⁺ or [M-H]⁻).
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
-
Fragmentation Analysis (MS/MS): If using a tandem mass spectrometer, select the molecular ion and subject it to collision-induced dissociation (CID) to obtain fragmentation patterns. This can provide valuable structural information.
Visualizations
Caption: General experimental workflow for the synthesis and characterization of this compound analogs.
Caption: A decision-making pathway for troubleshooting common issues in the characterization of this compound analogs.
References
Validation & Comparative
Confirming the Structure of Pyrido[3,2-d]pyrimidine-2,4-diol: A Comparative Spectroscopic and Isomeric Analysis
For researchers, scientists, and drug development professionals, precise structural confirmation of novel heterocyclic compounds is paramount. This guide provides a comparative analysis to aid in the definitive identification of Pyrido[3,2-d]pyrimidine-2,4-diol, a member of the therapeutically significant pyridopyrimidine family. Due to its potential for tautomerism and the existence of structurally similar isomers, unambiguous characterization is crucial.
This guide presents a comparison of this compound with its common isomers, Pyrido[2,3-d]pyrimidine-2,4-dione and Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione. It is important to note that the diol form of these compounds is often in equilibrium with the more stable dione tautomer. The experimental data provided for the isomers will serve as a benchmark for the characterization of the title compound.
Isomeric Structures and Tautomerism
The positional isomerism in pyridopyrimidines arises from the placement of the nitrogen atom in the pyridine ring relative to the pyrimidine ring. This leads to distinct chemical environments for the constituent atoms, which can be readily distinguished by spectroscopic methods. Furthermore, the potential for keto-enol tautomerism in the pyrimidine ring (diol vs. dione form) adds another layer of complexity to structural elucidation.
Caption: Isomeric relationship between this compound and its common isomers.
Comparative Spectroscopic Data
The following tables summarize the expected and reported spectroscopic data for this compound and its isomers. The data for the target compound is predicted based on the analysis of related structures, while the data for the isomers is compiled from publicly available databases and scientific literature.
Table 1: Comparative ¹H NMR Spectral Data (Predicted and Reported)
| Compound | Predicted/Reported Chemical Shifts (δ, ppm) |
| This compound (Predicted) | ~8.5-8.7 (d, 1H, Py-H), ~7.5-7.7 (d, 1H, Py-H), ~7.2-7.4 (dd, 1H, Py-H), ~10.0-12.0 (br s, 2H, OH/NH) |
| Pyrido[2,3-d]pyrimidine-2,4-dione | 8.6-8.8 (dd, 1H), 8.1-8.3 (dd, 1H), 7.2-7.4 (dd, 1H), 11.0-12.0 (br s, 2H, NH) |
| Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione | 8.8-9.0 (s, 1H), 8.2-8.4 (d, 1H), 7.5-7.7 (d, 1H), 11.0-12.5 (br s, 2H, NH) |
Table 2: Comparative ¹³C NMR Spectral Data (Predicted and Reported)
| Compound | Predicted/Reported Chemical Shifts (δ, ppm) |
| This compound (Predicted) | ~160-165 (C=O), ~150-155 (C=N), ~140-145 (Ar-C), ~120-130 (Ar-CH), ~110-115 (Ar-C) |
| Pyrido[2,3-d]pyrimidine-2,4-dione | 163.1, 153.8, 151.7, 140.2, 137.9, 119.4, 115.6 |
| Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione | 162.5, 155.2, 151.0, 148.9, 135.5, 118.7, 114.3 |
Table 3: Comparative FT-IR Spectral Data (Predicted and Reported)
| Compound | Predicted/Reported Absorption Bands (cm⁻¹) |
| This compound (Predicted) | 3200-3500 (O-H/N-H stretching), 1650-1700 (C=O stretching), 1550-1620 (C=N and C=C stretching) |
| Pyrido[2,3-d]pyrimidine-2,4-dione | 3100-3300 (N-H stretching), 1680-1720 (C=O stretching), 1580-1630 (C=N and C=C stretching) |
| Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione | 3050-3250 (N-H stretching), 1670-1710 (C=O stretching), 1570-1620 (C=N and C=C stretching)[1] |
Table 4: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | C₇H₅N₃O₂ | 163.13 | 163 (M+), 135, 119, 92 |
| Pyrido[2,3-d]pyrimidine-2,4-dione | C₇H₅N₃O₂ | 163.13 | 163 (M+), 135, 120, 92[2] |
| Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione | C₇H₅N₃O₂ | 163.13 | 163 (M+), 135, 107, 80[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable structural confirmation. Below are standard protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and key fragment ions.
Experimental Workflow for Structural Confirmation
A logical workflow is essential for efficiently confirming the structure of a synthesized compound.
Caption: A typical experimental workflow for the synthesis and structural confirmation of a novel compound.
Conclusion
The structural confirmation of this compound requires a multi-faceted approach that combines high-resolution spectroscopic techniques with a thorough comparison against its known isomers. The distinct substitution pattern of the pyridine ring in the [3,2-d] isomer will result in a unique set of spectroscopic signatures, particularly in the aromatic region of the NMR spectra and in the fingerprint region of the IR spectrum. By carefully following the outlined experimental protocols and comparing the acquired data with the provided reference and predicted values, researchers can confidently establish the structure of their synthesized compounds. For absolute confirmation, especially for novel structures, single-crystal X-ray diffraction analysis is recommended.
References
Pyrido[3,2-d]pyrimidine-2,4-diol Scaffolds: A Comparative Analysis Against Established Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibition profile of Pyrido[3,2-d]pyrimidine derivatives against a panel of well-established kinase inhibitors. Due to the limited publicly available data on Pyrido[3,2-d]pyrimidine-2,4-diol, this guide will focus on a closely related and studied derivative, a representative Pyrido[3,2-d]pyrimidine compound evaluated as a PI3Kδ inhibitor, and compare its performance with the broad-spectrum inhibitor Staurosporine, the multi-targeted inhibitor Dasatinib, and the EGFR-specific inhibitor Gefitinib.
This comparative analysis is supported by a compilation of experimental data from various studies and outlines the methodologies for key experiments crucial for evaluating kinase inhibitor potency and selectivity.
Data Presentation: Quantitative Comparison of Kinase Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of a representative Pyrido[3,2-d]pyrimidine derivative and other established kinase inhibitors against various kinases. Lower IC50 values indicate higher potency.
| Kinase Inhibitor | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Representative Pyrido[3,2-d]pyrimidine Derivative (Compound S5) | PI3Kδ | 2.82 | [1] |
| SU-DHL-6 cell proliferation | 35 | [1] | |
| Staurosporine | PKCα | 2 | [2] |
| PKCγ | 5 | [2] | |
| PKA | 7 | [2][3] | |
| p60v-src | 6 | [2][3] | |
| CaM Kinase II | 20 | [2][3] | |
| Dasatinib | BCR-ABL | <1 | [4] |
| SRC family kinases | <1 | [4] | |
| c-KIT | - | [4] | |
| PDGFRβ | - | [4] | |
| Gefitinib | EGFR | 2-37 | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below. These protocols are fundamental for the evaluation and comparison of kinase inhibitors.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), and the kinase inhibitor at various concentrations in a kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35).
-
Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled [γ-32P]ATP or in combination with an antibody-based detection method).
-
Incubation: The reaction is incubated for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped by adding a stop solution (e.g., EDTA solution or sample buffer for SDS-PAGE).
-
Detection: The amount of substrate phosphorylation is quantified. For radioactive assays, this is done by measuring the incorporation of 32P into the substrate using autoradiography or scintillation counting. For non-radioactive assays, methods like ELISA, fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™) are used.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability upon treatment with a kinase inhibitor.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the kinase inhibitor and incubated for a defined period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (concentration of inhibitor causing 50% reduction in cell viability) is determined.
Western Blot Analysis
This technique is used to detect changes in the phosphorylation status of target kinases and downstream signaling proteins in cells treated with a kinase inhibitor.
-
Cell Lysis: Cells treated with the kinase inhibitor are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a protein solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt) or the total form of the protein.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with HRP to produce light, which is captured on X-ray film or with a digital imaging system. The intensity of the bands indicates the level of protein phosphorylation or expression.
Mandatory Visualization
The following diagrams illustrate key concepts in kinase inhibition and the experimental workflows used to evaluate them.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of a Pyrido[3,2-d]pyrimidine derivative.
Caption: General experimental workflow for the evaluation of kinase inhibitors.
Caption: Logical comparison of a Pyrido[3,2-d]pyrimidine derivative with other kinase inhibitors.
References
A Comparative Analysis of Pyrido[3,2-d]pyrimidine Isomers for Drug Discovery
For researchers, scientists, and drug development professionals, the pyrido[d]pyrimidine scaffold represents a privileged heterocyclic system with significant therapeutic potential. This guide provides a comparative analysis of Pyrido[3,2-d]pyrimidine and its isomers, focusing on their synthesis, biological activities, and structure-activity relationships (SAR), supported by experimental data to inform future drug design and development efforts.
The fusion of pyridine and pyrimidine rings gives rise to four distinct pyridopyrimidine isomers: pyrido[2,3-d]pyrimidine, pyrido[3,2-d]pyrimidine, pyrido[3,4-d]pyrimidine, and pyrido[4,3-d]pyrimidine. The arrangement of nitrogen atoms within the bicyclic core significantly influences the molecule's physicochemical properties and its interactions with biological targets. While the pyrido[2,3-d]pyrimidine scaffold is the most extensively studied, this guide will focus on a comparative overview of the Pyrido[3,2-d]pyrimidine isomer and its counterparts, highlighting their emerging roles as potent inhibitors of key cellular signaling pathways implicated in cancer and other diseases.
Comparative Biological Activities
The biological activity of pyridopyrimidine isomers is largely dictated by the specific isomer core and the nature and position of its substituents. A recurring theme is the role of these scaffolds as kinase inhibitors, owing to their ability to mimic the purine core of ATP and bind to the ATP-binding site of various kinases.
Pyrido[3,2-d]pyrimidines have emerged as potent inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer.[1][2] Specific derivatives have shown high selectivity for isoforms such as PI3Kδ, a promising target for hematologic malignancies.[3]
Pyrido[3,4-d]pyrimidines have also demonstrated significant potential as anticancer agents.[1][4] Screening against the National Cancer Institute's 60 human cancer cell line (NCI-60) panel has identified derivatives with selective activity against renal and breast cancer cell lines.[1][4]
Pyrido[4,3-d]pyrimidines are another class of kinase inhibitors, with some derivatives showing potent activity against various cancer cell lines.[5]
The closely related Pyrido[2,3-d]pyrimidines are well-established as inhibitors of various kinases, including tyrosine kinases, PI3K, and cyclin-dependent kinases (CDKs), and have shown broad anticancer activities.[6]
A direct comparison of a pyrido[2,3-d]pyrimidine and a pyrido[3,2-d]pyrimidine derivative as dual inhibitors of ERK2 and PI3Kα revealed that the pyrido[3,2-d]pyrimidine scaffold exhibited superior inhibitory activity against both kinases in the studied example.
Quantitative Comparison of Biological Activity
The following tables summarize the reported biological activities of representative derivatives of each pyridopyrimidine isomer. It is important to note that these values are collated from different studies and should be interpreted with consideration of the varying experimental conditions.
Table 1: Kinase Inhibitory Activity of Pyrido[3,2-d]pyrimidine Derivatives [2]
| Compound | Target Kinase | IC50 (nM) |
| Derivative 1 | PI3Kα | 19 |
| Derivative 2 | PI3Kα | 3 |
| Derivative 3 | PI3Kα | 10 |
| Derivative 4 (S5) | PI3Kδ | 2.82[3] |
| Derivative 1 | mTOR | ~100 |
| Derivative 2 | mTOR | ~100 |
Table 2: Anticancer Activity of Pyrido[3,4-d]pyrimidine Derivatives (NCI-60 Screen) [4]
| Compound | Cell Line | Growth Inhibition (%) |
| Derivative A | UO-31 (Renal Cancer) | Highly Selective |
| Derivative B | MDA-MB-468 (Breast Cancer) | Highly Selective |
| Derivative C | MCF-7 (Breast Cancer) | Highly Selective |
Table 3: Anticancer Activity of a Pyrido[4,3-d]pyrimidine Derivative [5]
| Compound | Cell Line | IC50 (µM) |
| Derivative 5i | KB | 0.48 |
| CNE2 | 0.15 | |
| MGC-803 | 0.59 |
Table 4: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives [7]
| Compound | Target Kinase | IC50 (nM) |
| Compound 4 | PIM-1 | 11.4 |
| Compound 10 | PIM-1 | 17.2 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of research findings. Below are representative experimental protocols for the synthesis of key intermediates and final compounds for different pyridopyrimidine isomers.
Synthesis of 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidines[2]
A general multi-step synthesis is employed, starting from 2,4,7-trichloropyrido[3,2-d]pyrimidine.
Step 1: Selective Nucleophilic Aromatic Substitution (SNAr) at C-4 To a solution of 2,4,7-trichloropyrido[3,2-d]pyrimidine in an appropriate solvent (e.g., THF), one equivalent of a nucleophile (e.g., morpholine) and a base (e.g., triethylamine) are added. The reaction is stirred at room temperature until completion.
Step 2: Suzuki-Miyaura Cross-Coupling at C-2 The resulting 2,7-dichloro-4-substituted-pyrido[3,2-d]pyrimidine is subjected to a Suzuki-Miyaura cross-coupling reaction with a suitable boronic acid or its ester in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent system (e.g., toluene/ethanol/water). The reaction is typically heated under reflux.
Step 3: Further Functionalization at C-7 The 7-chloro group can be further displaced by various nucleophiles or engaged in other cross-coupling reactions to introduce diverse substituents.
Synthesis of 4-Substituted 2-Amino Pyrido[3,4-d]pyrimidines[4]
The synthesis starts from 2-amino-4-picoline.
Step 1: Nitration Nitration of 2-amino-4-picoline with nitric acid in concentrated sulfuric acid yields a mixture of nitro isomers.
Step 2: Sandmeyer Reaction The 2-amino group of the desired 3-nitro isomer is converted to a hydroxyl group using sodium nitrite.
Step 3: Chlorination and Subsequent Reactions The resulting pyridone is chlorinated using a reagent like phosphorus oxychloride. The chloro group can then be displaced by various nucleophiles or used in palladium-catalyzed cross-coupling reactions to introduce a variety of substituents at the 4-position.
Kinase Inhibition Assay (General Protocol)[2]
Kinase activity is typically measured using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay. The assay quantifies the amount of ADP produced during the enzymatic reaction.
-
A solution of the test compound (inhibitor) is added to a multi-well plate.
-
The target kinase and a solution containing ATP and the kinase's substrate are added.
-
The reaction is incubated at room temperature.
-
A detection reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A second detection reagent is added to convert the produced ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
The luminescence is measured, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is calculated.
Visualizing the Landscape: Pathways and Workflows
To better understand the context and application of these compounds, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a general synthetic workflow.
Caption: The PI3K/mTOR signaling pathway, a key target for Pyrido[3,2-d]pyrimidine inhibitors.
Caption: A generalized workflow for the synthesis of substituted pyridopyrimidine isomers.
Conclusion and Future Directions
The comparative analysis of Pyrido[3,2-d]pyrimidine and its isomers reveals a family of scaffolds with immense potential for the development of targeted therapeutics, particularly in the realm of oncology. The varied nitrogen placement across the isomers provides a foundation for tuning the electronic properties and three-dimensional shape of the molecules, thereby influencing their target selectivity and pharmacokinetic profiles.
While significant progress has been made in synthesizing and evaluating derivatives of each isomer, a clear need exists for direct, head-to-head comparative studies under standardized conditions. Such studies would provide a more definitive understanding of the SAR for each scaffold and enable a more rational approach to drug design. Future efforts should also focus on exploring the therapeutic potential of these isomers beyond kinase inhibition, as their structural features may lend them to targeting other important classes of enzymes and receptors. The detailed experimental data and protocols provided in this guide serve as a valuable resource for researchers aiming to advance the field of pyridopyrimidine-based drug discovery.
References
- 1. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validating the Biological Activity of Pyrido[3,2-d]pyrimidine-2,4-diol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of Pyrido[3,2-d]pyrimidine-2,4-diol derivatives, primarily focusing on their role as inhibitors of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently implicated in cancer.[1] This document summarizes quantitative data, details experimental protocols for activity validation, and presents visual diagrams of the relevant signaling pathway and experimental workflows.
Comparative Analysis of Inhibitory Activity
This compound derivatives have emerged as a promising class of small molecule inhibitors targeting the PI3K/Akt/mTOR pathway. Their efficacy is often evaluated by determining the half-maximal inhibitory concentration (IC50) against various isoforms of PI3K and different cancer cell lines. A lower IC50 value indicates greater potency.
Below is a compilation of IC50 values for representative Pyrido[3,2-d]pyrimidine derivatives and a comparison with other established PI3K inhibitors.
Table 1: Comparative Inhibitory Activity (IC50) of Pyrido[3,2-d]pyrimidine Derivatives against PI3K Isoforms
| Compound ID | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) | Reference |
| Compound S5 | - | - | 2.82 | - | [2] |
| Idelalisib | 8600 | 4000 | 2.5 | 29 | [2] |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 | [3] |
Note: "-" indicates data not available. Idelalisib and Buparlisib are included as comparator non-pyrido[3,2-d]pyrimidine-2,4-diol derivatives.
Table 2: Comparative Cytotoxicity (IC50) of Pyrido[3,2-d]pyrimidine Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound S5 | SU-DHL-6 | B-cell lymphoma | 0.035 | [2] |
| Compound 8a | A-549 | Lung Cancer | 16.2 | [4] |
| PC-3 | Prostate Cancer | 7.98 | [4] | |
| Compound 8d | A-549 | Lung Cancer | 7.23 | [4] |
| PC-3 | Prostate Cancer | 7.12 | [4] | |
| Compound 9a | PC-3 | Prostate Cancer | 9.26 | [4] |
| Erlotinib | A-549 | Lung Cancer | 6.53 | [4] |
| PC-3 | Prostate Cancer | 11.05 | [4] |
Note: Erlotinib is included as a comparator drug.
Experimental Protocols
Validating the biological activity of this compound derivatives involves a series of in vitro assays. Below are detailed methodologies for key experiments.
Kinase Inhibition Assay (PI3K/mTOR)
This assay determines the ability of a compound to inhibit the enzymatic activity of PI3K and/or mTOR.
Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2). A common method is the ADP-Glo™ Kinase Assay.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the PI3K or mTOR enzyme, the test compound at various concentrations, the lipid substrate (e.g., PI:PS), and the kinase reaction buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and then measure the luminescence produced by a luciferase-luciferin reaction.
-
Data Analysis: The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity. Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compounds on the viability and proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis for Pathway Modulation
This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate that has been separated by size using gel electrophoresis.
Protocol:
-
Cell Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473) and an antibody for the total protein as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizing Mechanisms and Workflows
Diagrams are essential tools for understanding complex biological pathways and experimental processes.
PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and highlights the points of inhibition by this compound derivatives. These compounds typically act as ATP-competitive inhibitors of PI3K and/or mTOR.[5]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Workflow for Biological Activity Validation
The following diagram outlines a typical workflow for screening and validating the biological activity of novel this compound derivatives as anticancer agents.
Caption: Experimental workflow for validating biological activity.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of Pyrido[3,2-d]pyrimidines: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Pyrido[3,2-d]pyrimidine analogs, focusing on their structure-activity relationships (SAR) as potent inhibitors of key cellular targets. We delve into the quantitative data from recent studies, detail the experimental methodologies, and visualize the complex biological pathways and workflows involved.
The Pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Analogs of this core structure have shown promise as inhibitors of various kinases and other cellular targets, making them attractive candidates for the development of novel therapeutics, particularly in oncology. This guide synthesizes data from key research articles to provide a clear comparison of the performance of different Pyrido[3,2-d]pyrimidine analogs, supported by experimental data.
Comparative Analysis of Biological Activities
The biological activity of Pyrido[3,2-d]pyrimidine analogs is highly dependent on the nature and position of substituents on the heterocyclic core. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on their inhibitory potency.
Table 1: SAR of Pyrido[3,2-d]pyrimidine Analogs as PI3Kδ Inhibitors
| Compound ID | R1 Substitution | R2 Substitution | PI3Kδ IC50 (nM)[1] | Selectivity vs PI3Kα/β/γ[1] |
| A1 | Morpholine | 4-fluorophenyl | 0.54 | >1000-fold |
| A5 | Piperidine | 3-chloro-4-methoxyphenyl | 0.87 | >800-fold |
| A7 | N-methylpiperazine | 4-(trifluoromethyl)phenyl | 0.39 | >1200-fold |
The data indicates that variations at the R1 and R2 positions significantly influence the inhibitory activity and selectivity against PI3Kδ. Notably, the presence of an N-methylpiperazine group at R1 and an electron-withdrawing group on the phenyl ring at R2 (Compound A7) resulted in the most potent and selective inhibition.
Table 2: Anticancer Activity of Aryl Amino Pyrido[3,2-d]pyrimidine Derivatives
| Compound ID | Aryl Amino Substitution | PC3 IC50 (µM)[2] | A549 IC50 (µM)[2] | MCF-7 IC50 (µM)[2] | Colo-205 IC50 (µM)[2] |
| 10a | 4-chloroaniline | 0.025 ± 0.003 | 0.031 ± 0.004 | 0.019 ± 0.002 | 0.028 ± 0.003 |
| 10b | 4-fluoroaniline | 0.042 ± 0.005 | 0.055 ± 0.006 | 0.038 ± 0.004 | 0.049 ± 0.005 |
| 10c | 4-methoxyaniline | 0.078 ± 0.009 | 0.091 ± 0.011 | 0.065 ± 0.007 | 0.083 ± 0.009 |
| 10d | 4-methylaniline | 0.053 ± 0.006 | 0.068 ± 0.008 | 0.045 ± 0.005 | 0.061 ± 0.007 |
| 10e | 3,4-dichloroaniline | 0.013 ± 0.002 | 0.018 ± 0.002 | 0.011 ± 0.001 | 0.015 ± 0.002 |
| Etoposide | (Standard) | 0.14 ± 0.017 | 3.08 ± 0.135 | 0.21 ± 0.025 | 0.18 ± 0.021 |
This series of compounds demonstrated potent anticancer activity across multiple cell lines, with several analogs exhibiting significantly lower IC50 values than the standard drug, etoposide. The presence of electron-withdrawing groups on the aryl amino substituent, particularly the 3,4-dichloro substitution in compound 10e, was associated with the highest potency.[2]
Table 3: SAR of Pyrido[3,2-d]pyrimidine Derivatives as ATR Inhibitors
| Compound ID | R Group | ATR IC50 (nM)[3] | HT-29 Cellular IC50 (µM)[3] |
| 10a | H | 5.8 | 1.2 |
| 10f | 4-fluorophenyl | 2.1 | 0.45 |
| 10q | 3-aminopyridine | 0.9 | 0.18 |
Structure-based drug design led to the development of potent ATR inhibitors. The introduction of a 3-aminopyridine group (Compound 10q) resulted in a significant improvement in both biochemical and cellular potency, highlighting the importance of this moiety for ATR inhibition.[3]
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies of Pyrido[3,2-d]pyrimidine analogs.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the Pyrido[3,2-d]pyrimidine analogs and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
ADP-Glo™ Kinase Assay for PI3Kδ Activity
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
-
Kinase Reaction: The PI3Kδ enzyme is incubated with the lipid substrate (e.g., PIP2) and ATP in a reaction buffer. The Pyrido[3,2-d]pyrimidine analog is added at various concentrations to determine its inhibitory effect.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert the generated ADP into ATP.
-
Luminescence Measurement: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal that is proportional to the ADP generated and, therefore, the kinase activity. The IC50 values are determined by plotting the luminescence signal against the inhibitor concentration.
Western Blotting for Akt Phosphorylation
Western blotting is used to detect the phosphorylation status of Akt, a downstream target of PI3K.
-
Cell Lysis: Cells treated with Pyrido[3,2-d]pyrimidine analogs are lysed to extract proteins.
-
Protein Quantification: The protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for phosphorylated Akt (p-Akt) and total Akt.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Fixation: Cells treated with the compounds are harvested and fixed in 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The DNA content is measured, and the percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined.
Visualizing the Mechanisms
To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
This guide provides a foundational understanding of the structure-activity relationships of Pyrido[3,2-d]pyrimidine analogs. The presented data and methodologies offer valuable insights for researchers working on the design and development of novel kinase inhibitors and anticancer agents based on this promising scaffold. Further exploration of the detailed SAR, optimization of pharmacokinetic properties, and in vivo efficacy studies will be crucial for translating these findings into clinical applications.
References
A Comparative Cross-Validation of Pyrido[3,2-d]pyrimidine-2,4-diol and Alternative Scaffolds as Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the Pyrido[3,2-d]pyrimidine scaffold against alternative heterocyclic systems, with a focus on their potential as kinase inhibitors. Due to the limited availability of direct experimental data for Pyrido[3,2-d]pyrimidine-2,4-diol, this guide will leverage data from its derivatives and compare them with the well-characterized Pyrido[2,3-d]pyrimidine-2,4-dione and Thieno[3,2-d]pyrimidine derivatives, particularly in the context of Epidermal Growth Factor Receptor (EGFR) inhibition.
Introduction
The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry, bearing a resemblance to endogenous purines and thus interacting with a wide range of biological targets, including kinases.[1] Kinase inhibitors have emerged as a crucial class of therapeutics, particularly in oncology. The various isomers of pyridopyrimidine, such as the [2,3-d], [3,2-d], [3,4-d], and [4,3-d] fused systems, each offer a unique spatial arrangement of nitrogen atoms, influencing their binding characteristics with target proteins.[1] This guide focuses on the Pyrido[3,2-d]pyrimidine scaffold and compares its potential with the more extensively studied Pyrido[2,3-d]pyrimidine and the structurally related Thieno[3,2-d]pyrimidine systems.
Data Presentation: Physicochemical and Spectroscopic Properties
A direct comparison of the parent compound, this compound, is hampered by the lack of publicly available spectroscopic data. However, for its close isomer, Pyrido[2,3-d]pyrimidine-2,4-dione, comprehensive data is available.
Table 1: Physicochemical Properties of Pyrido[2,3-d]pyrimidine-2,4-dione
| Property | Value | Reference |
| Molecular Formula | C₇H₅N₃O₂ | PubChem CID: 270260 |
| Molecular Weight | 163.13 g/mol | PubChem CID: 270260 |
| XLogP3-AA | -0.6 | PubChem CID: 270260 |
| Hydrogen Bond Donor Count | 2 | PubChem CID: 270260 |
| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 270260 |
Table 2: Spectroscopic Data for Pyrido[2,3-d]pyrimidine-2,4-dione
| Spectroscopy | Data Highlights | Reference |
| ¹³C NMR | Varian XL-100 | PubChem CID: 270260 |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 163 | PubChem CID: 270260 |
Comparative Biological Activity: Inhibition of EGFR
Derivatives of both pyridopyrimidine and thienopyrimidine scaffolds have shown significant activity as inhibitors of EGFR, a key target in cancer therapy. The following table summarizes the inhibitory activities of representative compounds.
Table 3: Comparative EGFR Inhibition Data
| Compound Scaffold | Derivative | Target | IC₅₀ (nM) | Cell Line | Reference |
| Pyrido[2,3-d]pyrimidine | Compound 8a | EGFRWT | 15.6 | - | Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H) - NIH |
| Pyrido[2,3-d]pyrimidine | Compound 8b | EGFRWT | 12.3 | - | Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H) - NIH |
| Pyrido[2,3-d]pyrimidine | Compound 9a | EGFRWT | 21.8 | - | Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H) - NIH |
| Thieno[3,2-d]pyrimidine | Compound B1 | EGFRL858R/T790M | 13 | H1975 | Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC |
| Thieno[3,2-d]pyrimidine | Compound B7 | EGFRL858R/T790M | 5.9 | H1975 | Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC |
Experimental Protocols
General Synthesis of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives
A common synthetic route to Pyrido[2,3-d]pyrimidine-2,4-dione derivatives involves the condensation of 6-aminouracil with various electrophilic reagents. A general procedure is as follows:
-
To a solution of 6-amino-1,3-disubstituted uracil in a suitable solvent (e.g., dichloromethane), an acylating agent (e.g., oxalyl chloride in the presence of DMF) is added dropwise at a controlled temperature (e.g., 10 °C).[2]
-
The reaction mixture is stirred at room temperature for a specified period (e.g., 30 minutes).[2]
-
The resulting intermediate is then treated with a nucleophile to facilitate cyclization, yielding the Pyrido[2,3-d]pyrimidine-2,4-dione core.[2]
-
The crude product is purified by techniques such as flash chromatography.[2]
General Synthesis of Thieno[3,2-d]pyrimidine Derivatives
The synthesis of Thieno[3,2-d]pyrimidine derivatives often starts from a substituted thiophene precursor. A representative protocol is outlined below:
-
Ethyl 2-aminothiophene-3-carboxylate is reacted with urea at an elevated temperature (e.g., 160 °C) to form the thieno[3,2-d]pyrimidine-2,4-dione core.
-
The resulting diol is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) at high temperature.
-
The dichlorinated intermediate can then undergo nucleophilic substitution reactions with various amines or other nucleophiles to generate a library of derivatives.
EGFR Kinase Inhibition Assay Protocol
The inhibitory activity of the synthesized compounds against EGFR can be evaluated using a variety of commercially available assay kits or established protocols. A general procedure for a continuous-read kinase assay is as follows:
-
Prepare stock solutions of the test compounds, EGFR enzyme (wild-type or mutant), ATP, and a suitable peptide substrate in a kinase reaction buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).[3]
-
Pre-incubate the EGFR enzyme with serially diluted test compounds in a 384-well plate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 27°C).[3]
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.[3]
-
Monitor the reaction kinetics by measuring the fluorescence signal at regular intervals.[3]
-
Calculate the initial reaction velocity from the linear portion of the progress curves and plot it against the inhibitor concentration to determine the IC₅₀ value.[3]
Mandatory Visualization
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Caption: General experimental workflow for synthesis and biological evaluation.
References
Pyrido[3,2-d]pyrimidine-2,4-diol Scaffolds: A Comparative Guide to PI3Kδ Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of a representative Pyrido[3,2-d]pyrimidine compound for the δ isoform of phosphoinositide 3-kinase (PI3K). The performance is benchmarked against established PI3Kδ inhibitors, Idelalisib and Duvelisib, supported by quantitative biochemical data. Detailed experimental methodologies are provided to facilitate the replication and validation of these findings.
Introduction to PI3Kδ and Pyrido[3,2-d]pyrimidines
The δ isoform of PI3K is predominantly expressed in hematopoietic cells and plays a crucial role in the proliferation, survival, and differentiation of B-cells. This has made it a prime therapeutic target for B-cell malignancies and inflammatory diseases. The Pyrido[3,2-d]pyrimidine scaffold has emerged as a promising chemotype for the development of potent and selective PI3Kδ inhibitors. This guide focuses on a specific derivative, compound S5, which has demonstrated high potency against PI3Kδ.[1][2][3]
Comparative Selectivity Profile
The in vitro inhibitory activity of the Pyrido[3,2-d]pyrimidine compound S5 and the comparator drugs, Idelalisib and Duvelisib, against the four Class I PI3K isoforms (α, β, γ, and δ) is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates higher potency.
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) |
| Pyrido[3,2-d]pyrimidine S5 | Data not available | Data not available | Data not available | 2.82 [1][2][3] |
| Idelalisib | 8600 | 4000 | 2100 | 19 |
| Duvelisib | 1602 | 85 | 27.4 | 2.5 |
Note: While compound S5 is reported to have significant selectivity for PI3Kδ over other isoforms, the specific IC50 values for PI3Kα, PI3Kβ, and PI3Kγ were not available in the reviewed literature.[1][2][3]
Signaling Pathway and Experimental Workflow
To understand the context of PI3Kδ inhibition and the methodology used to determine selectivity, the following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow for assessing inhibitor potency.
Experimental Protocols
The following is a detailed protocol for an in vitro biochemical assay to determine the IC50 values of inhibitors against PI3K isoforms, based on the ADP-Glo™ Kinase Assay.
Objective: To measure the potency of a test compound (e.g., Pyrido[3,2-d]pyrimidine derivative) in inhibiting the enzymatic activity of a specific PI3K isoform (e.g., PI3Kδ).
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)
-
PI3K Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
Adenosine triphosphate (ATP)
-
Test compound and reference inhibitors (e.g., Idelalisib)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Kinase Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)
-
384-well white assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
1. Reagent Preparation: a. Prepare the Kinase Reaction Buffer. b. Thaw the recombinant PI3K enzyme, PIP2 substrate, and ATP on ice. c. Prepare a stock solution of the test compound and reference inhibitors in 100% DMSO. d. Create a serial dilution of the test compound and reference inhibitors in Kinase Reaction Buffer. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
2. Kinase Reaction Setup: a. In a 384-well plate, add 0.5 µL of the serially diluted inhibitor or vehicle (for control wells) to the appropriate wells. b. Prepare a mixture of the PI3K enzyme and PIP2 substrate in Kinase Reaction Buffer. c. Add 4 µL of the enzyme/substrate mixture to each well. d. Initiate the kinase reaction by adding 0.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific PI3K isoform. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
3. ADP Detection: a. After the incubation period, add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. b. Incubate the plate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. d. Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.
4. Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the degree of kinase inhibition. c. Plot the luminescence signal against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each PI3K isoform.
This detailed protocol provides a robust framework for assessing the selectivity of novel compounds against the PI3K family of enzymes, enabling a direct comparison of their potency and isoform specificity.
References
- 1. Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery-of-novel-pyrido-3-2-d-pyrimidine-derivatives-as-selective-and-potent-pi3k-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 3. Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
Pyrido[3,2-d]pyrimidine-2,4-diol: A Comparative Analysis of In Vitro and In Vivo Studies
Despite a comprehensive search of available scientific literature, no specific in vitro or in vivo experimental data was found for Pyrido[3,2-d]pyrimidine-2,4-diol. Research on the pyridopyrimidine scaffold is extensive; however, studies predominantly focus on the Pyrido[2,3-d]pyrimidine isomer, which has shown significant activity as a kinase inhibitor in various cancer models.
While direct experimental results for this compound are not available, the broader class of Pyrido[3,2-d]pyrimidines has been investigated for various therapeutic applications. Some derivatives have been explored as potential antimalarial agents, tyrosine kinase inhibitors, and dihydrofolate reductase inhibitors. A notable example within this scaffold is Seletalisib, a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, which has undergone clinical investigation.
The lack of published data for this compound prevents a direct comparison of its in vitro and in vivo activities. To provide the requested comparative guide, future research would need to be conducted to determine its biological profile.
Hypothetical Experimental Workflow
Should research on this compound be undertaken, a typical experimental workflow to compare its in vitro and in vivo effects would involve the following stages:
Safety Operating Guide
Proper Disposal of Pyrido[3,2-d]pyrimidine-2,4-diol: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Pyrido[3,2-d]pyrimidine-2,4-diol, a heterocyclic organic compound utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Hazard Identification and Classification
Based on analogous compounds, this compound should be handled as a hazardous substance. The primary hazards are summarized in the table below.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral | Harmful if swallowed.[1] | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth. |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Wash skin thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of soap and water. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. |
Experimental Protocol: Waste Disposal Procedure
This protocol outlines the step-by-step methodology for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[2]
2. Waste Segregation and Collection:
-
Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, clearly labeled hazardous waste container.
-
For solutions containing this compound, use a separate, compatible, and clearly labeled liquid hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
3. Container Management:
-
Keep waste containers tightly closed when not in use.[2]
-
Store waste containers in a well-ventilated, designated hazardous waste accumulation area.[2]
-
Ensure containers are properly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
4. Final Disposal:
-
Dispose of the contents and container at an approved waste disposal plant.[3][4][5]
-
Crucially, do not dispose of this compound down the drain or in the regular trash. [2]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visualizing the Disposal Workflow
To ensure clarity and adherence to the disposal protocol, the following diagrams illustrate the key decision-making and operational steps.
Caption: Workflow for the safe handling and disposal of this compound waste.
Logical Relationship of Safety Protocols
The following diagram illustrates the relationship between hazard identification, control measures, and emergency response for this compound.
Caption: Interrelationship of safety protocols for this compound.
References
Essential Safety and Logistical Guidance for Handling Pyrido[3,2-d]pyrimidine-2,4-diol
Disclaimer: No specific Safety Data Sheet (SDS) for Pyrido[3,2-d]pyrimidine-2,4-diol was publicly available at the time of this document's creation. The following guidance is based on safety data for structurally similar compounds, including various pyridopyrimidine derivatives. Researchers, scientists, and drug development professionals should conduct a thorough risk assessment before handling this compound.
This document provides essential, immediate safety and logistical information for the handling of this compound, including operational procedures and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from related pyridopyrimidine compounds, this compound should be handled as a substance that is potentially harmful if swallowed, may cause skin and eye irritation, and could cause respiratory irritation. A comprehensive PPE strategy is crucial to minimize exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles that may cause serious eye irritation. |
| Hand Protection | Impervious gloves (e.g., nitrile). | To prevent skin contact, which may lead to skin irritation. |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely or ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used. | To prevent inhalation of dust or aerosols that may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is vital for the safe handling of this compound.
1. Preparation and Engineering Controls:
- Ensure a calibrated analytical balance is available within a chemical fume hood or other ventilated enclosure.
- Verify that an eyewash station and safety shower are readily accessible and unobstructed.
- Prepare all necessary equipment (spatulas, weighing paper, glassware) before handling the compound.
2. Donning PPE:
- Follow the workflow illustrated in the diagram below for the correct sequence of donning PPE.
3. Weighing and Aliquoting:
- Perform all manipulations that may generate dust, such as weighing and transferring, within a chemical fume hood or a ventilated balance enclosure.
- Handle the compound gently to minimize dust formation.
- Use non-sparking tools.
4. Dissolution:
- When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
- If heating is required, use a controlled heating source such as a heating mantle or a water bath.
5. Post-Handling:
- Thoroughly wash hands and any exposed skin with soap and water after handling.
- Clean all contaminated surfaces and equipment.
- Follow the doffing procedure outlined in the diagram below to remove PPE safely.
Experimental Workflow for Safe Handling
Caption: Experimental workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Solid Waste: Collect unused or contaminated solid this compound in a designated, labeled, and sealed hazardous waste container.
- Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.
- Contaminated Materials: Used weighing paper, gloves, and other disposable materials contaminated with the compound should be placed in the solid hazardous waste container.
2. Container Management:
- Keep waste containers tightly closed when not in use.
- Store waste containers in a well-ventilated and designated secondary containment area.
3. Final Disposal:
- Dispose of all waste containing this compound through an approved hazardous waste disposal facility.
- Do not discharge the chemical or its solutions into drains or the environment.
- Empty containers should be triple-rinsed (or equivalent) before recycling or reconditioning, with the rinsate collected as hazardous liquid waste. Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill if permitted by local regulations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
